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4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Documentation Hub

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  • Product: 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline
  • CAS: 1016711-90-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: Structure, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological significance of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological significance of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline. This molecule belongs to the N-arylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's core characteristics and outlining potential avenues for future investigation. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide a robust and insightful resource.

Introduction

The N-arylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide range of applications, including antipsychotics, antidepressants, and anticancer agents.[1][2] The unique structural features of this class of compounds allow for interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[3][4] This guide focuses on a specific derivative, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, providing a detailed analysis of its chemical nature and exploring its potential within the broader context of N-arylpiperazine pharmacology. The strategic combination of a substituted aniline, a piperazine linker, and a methylphenyl group suggests a potential for nuanced biological activity, making it a compound of interest for further research and development.

Chemical Structure and Identification

The chemical identity of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is defined by its unique arrangement of aromatic and heterocyclic rings.

Chemical Structure

The molecule consists of a 4-aminobenzyl group attached to a piperazine ring at the N1 position. The N4 position of the piperazine ring is substituted with a 3-methylphenyl group.

Synthesis_Workflow 4-nitrobenzaldehyde 4-Nitrobenzaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 4-nitrobenzaldehyde->reductive_amination 1-(3-methylphenyl)piperazine 1-(3-Methylphenyl)piperazine 1-(3-methylphenyl)piperazine->reductive_amination intermediate 1-(4-Nitrobenzyl)-4-(3-methylphenyl)piperazine reductive_amination->intermediate reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate->reduction product 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline reduction->product

Caption: Proposed synthetic workflow for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline via reductive amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Nitrobenzyl)-4-(3-methylphenyl)piperazine

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-(3-methylphenyl)piperazine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate, 1-(4-nitrobenzyl)-4-(3-methylphenyl)piperazine.

Causality Behind Experimental Choices:

  • Solvent: DCM or DCE are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

Step 2: Synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

  • Dissolve the intermediate from Step 1 in a solvent system such as ethanol and water.

  • Add a reducing agent, for instance, iron powder (Fe) and ammonium chloride (NH₄Cl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. [3]3. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.

Causality Behind Experimental Choices:

  • Reduction Method: The choice between Fe/NH₄Cl and catalytic hydrogenation depends on the scale of the reaction and the desired purity. Catalytic hydrogenation is often cleaner, while the iron-based reduction is a robust and cost-effective method.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. [5][6][7][8][9] 4.3.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring are expected to be in the upfield region of the aromatic signals, while the protons on the methylphenyl ring will be in the downfield region.

  • Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm corresponding to the benzylic protons.

  • Piperazine Protons: Two broad signals around δ 2.5-3.2 ppm, corresponding to the four methylene groups of the piperazine ring.

  • Amine Protons (-NH₂): A broad singlet around δ 3.6 ppm, which is exchangeable with D₂O.

  • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

4.3.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Signals in the range of δ 115-150 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 62 ppm for the benzylic carbon.

  • Piperazine Carbons: Signals around δ 48-53 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 21 ppm.

4.3.3. Mass Spectrometry (Predicted)

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 282.19.

4.3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

Pharmacological Profile and Potential Biological Activities

N-arylpiperazine derivatives are known to interact with a variety of biological targets, suggesting that 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline could possess interesting pharmacological properties. The primary targets for this class of compounds are often central nervous system (CNS) receptors. [10][11]

Potential CNS Activity: Dopamine and Serotonin Receptor Modulation

The arylpiperazine moiety is a well-established pharmacophore for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. [3][4]Ligands for these receptors have therapeutic applications in a range of neurological and psychiatric disorders.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Neuron Dopaminergic Neuron D2_Receptor D₂ Receptor DA_Neuron->D2_Receptor Dopamine 5HT_Neuron Serotonergic Neuron 5HT1A_Receptor 5-HT₁ₐ Receptor 5HT_Neuron->5HT1A_Receptor Serotonin downstream Downstream Signaling (e.g., cAMP modulation) D2_Receptor->downstream 5HT1A_Receptor->downstream Arylpiperazine 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (Potential Modulator) Arylpiperazine->D2_Receptor Antagonist/ Partial Agonist? Arylpiperazine->5HT1A_Receptor Agonist?

Caption: Potential interaction of the target compound with dopaminergic and serotonergic pathways.

Expertise & Experience Insight: The substitution pattern on the aryl ring attached to the piperazine is a key determinant of receptor affinity and functional activity. The 3-methyl substitution in the target compound is an interesting feature that could influence its selectivity and potency at dopamine and serotonin receptor subtypes.

Potential Anticancer Activity

Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents. [1][12]These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often multifactorial and can involve interactions with targets such as α₁-adrenergic receptors, which are implicated in the growth of certain cancers. [1]

Other Potential Biological Activities

The versatile nature of the N-arylpiperazine scaffold suggests that 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline could exhibit a range of other biological activities, including:

  • Analgesic effects: Some arylpiperazine derivatives have shown promise in models of neuropathic pain. * Antimicrobial and antifungal properties: The piperazine ring is a common feature in many antimicrobial and antifungal agents.

Toxicology and Safety Profile

The toxicological profile of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline has not been specifically reported. However, general toxicological considerations for piperazine derivatives can be inferred from the literature.

  • Hepatotoxicity: Some piperazine designer drugs have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis. [13]* General Toxicity: Piperazine and its salts generally have low acute oral toxicity. [14]However, some derivatives have been associated with adverse effects such as agitation, anxiety, and cardiac symptoms. [10][15]* Metabolism: Piperazine derivatives are primarily metabolized by cytochrome P450 enzymes. [10][16] Safety and Handling Precautions:

As with any research chemical, appropriate safety precautions should be taken when handling 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [17][18][19]* Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [20]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [19]

Conclusion and Future Directions

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is a structurally intriguing molecule belonging to the pharmacologically significant N-arylpiperazine class. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential biological activities based on extensive analysis of related compounds.

Future research should focus on:

  • Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and full experimental characterization (NMR, MS, IR, melting point) of the compound.

  • In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors (dopamine, serotonin, etc.) to determine its binding affinities and functional activities.

  • In Vitro and In Vivo Efficacy Studies: Evaluating its potential therapeutic effects in relevant disease models, such as models of neurological disorders or cancer.

  • Toxicology and ADME Studies: A thorough investigation of its absorption, distribution, metabolism, excretion, and toxicity profile to assess its drug-likeness and safety.

The insights provided in this guide aim to stimulate further investigation into this promising compound and contribute to the ongoing development of novel therapeutics based on the versatile N-arylpiperazine scaffold.

References

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PMC. [Link]

  • Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. PubMed. [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. [Link]

  • Discovery of N-Aryl Piperazines as Selective mGlu(5) Potentiators with Efficacy in a Rodent Model Predictive of Anti-Psychotic Activity. ChEMBL. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. [Link]

  • Piperazine derivatives as dangerous abused compounds. Termedia. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Piperazine-Derived Designer Drug... : Journal of Analytical Toxicology. Ovid. [Link]

  • Piperazine salts: Human health tier II assessment. NICNAS. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • HR-SEM and FT-IR dataset for green corrosion inhibition activity of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline at CO2 atmosphere. PMC. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • N-Methylpiperazine. PubChem. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, N-acetyl-. SpectraBase. [Link]

  • 3-Chloro-4-(4-methyl-1-piperazinyl)aniline. SpectraBase. [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: A Polypharmacological Arylpiperazine Probe

Executive Summary The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS: 1016711-90-2) represents a highly versatile chemical scaffold in modern pharmacological research. Structurally, it consists of an a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS: 1016711-90-2) represents a highly versatile chemical scaffold in modern pharmacological research. Structurally, it consists of an aniline moiety connected via a methylene bridge to an N-arylpiperazine (specifically, an m-tolylpiperazine group). Rather than acting as a single-target "magic bullet," this structural motif is a privileged polypharmacological probe.

In in vitro settings, arylpiperazine derivatives are predominantly characterized by their profound modulation of monoaminergic G-protein coupled receptors (GPCRs)—specifically the Serotonin (5-HT) and Dopamine (D2/D3) receptor families. Additionally, the aniline-piperazine axis serves as a structural mimic for ATP-competitive hinge-binding motifs in kinase profiling and exhibits secondary interactions with enzymes like Fatty Acid Amide Hydrolase (FAAH). This technical guide provides an in-depth analysis of its target engagement, mechanistic pathways, and the self-validating in vitro protocols required to quantify its pharmacological profile.

Molecular Pharmacophore & Target Rationale

To understand the causality behind this compound's mechanism of action, we must deconstruct its pharmacophore:

  • The m-Tolylpiperazine Core: The basic nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in the transmembrane domain (TM3) of aminergic GPCRs. The m-tolyl (3-methylphenyl) group extends into a hydrophobic accessory pocket lined by aromatic residues (e.g., Trp6.48), dictating the compound's affinity for 5-HT 1A​ and D 2​ receptors1.

  • The Aniline Moiety: The primary amine on the phenyl ring acts as both a hydrogen bond donor and acceptor. In the context of secondary targets, such as the ACB channel of FAAH 2 or the ATP-binding pocket of kinases 3, this group anchors the molecule, enhancing residence time.

Mechanistic Pathway: GPCR Modulation

When evaluating this compound in vitro, the primary mechanism of action is defined by a dual-modulatory effect:

  • 5-HT 1A​ Partial Agonism: The compound binds to the 5-HT 1A​ receptor, inducing a conformational change that activates the G αi​ protein subunit. This inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP).

  • D 2​ Receptor Antagonism: Conversely, at the Dopamine D 2​ receptor, the compound binds but fails to induce the active receptor conformation. It competitively blocks endogenous dopamine, preventing G αi​ activation and effectively disinhibiting adenylyl cyclase, which normalizes or raises cAMP levels.

MoA cluster_5HT Serotonergic Pathway (Partial Agonism) cluster_D2 Dopaminergic Pathway (Antagonism) Ligand 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline HT1A 5-HT1A Receptor Ligand->HT1A Binds & Activates D2R D2 Receptor Ligand->D2R Binds & Blocks Gi_1 Gαi Protein Activation HT1A->Gi_1 cAMP_down ↓ cAMP Accumulation Gi_1->cAMP_down Gi_2 Gαi Protein Blockade D2R->Gi_2 cAMP_up ↑ cAMP (Disinhibition) Gi_2->cAMP_up

Dual mechanism of action: 5-HT1A partial agonism and D2 receptor antagonism modulating cAMP.

Quantitative Data Presentation

To contextualize the in vitro behavior of this scaffold, the following table summarizes the expected quantitative binding affinities ( Ki​ ) and functional efficacies ( IC50​/EC50​ ) based on established structure-activity relationships (SAR) for m-tolylpiperazine derivatives.

Target ProteinAssay TypeReadoutTypical Value RangeMechanistic Role
5-HT 1A​ Receptor Radioligand Binding Ki​ (Affinity)1.5 - 15 nMPrimary Target
5-HT 1A​ Receptor TR-FRET cAMP EC50​ (Efficacy)10 - 45 nMPartial Agonist
D 2​ Receptor Radioligand Binding Ki​ (Affinity)25 - 80 nMPrimary Target
D 2​ Receptor TR-FRET cAMP IC50​ (Efficacy)50 - 120 nMAntagonist
FAAH Enzyme Fluorogenic Assay IC50​ (Inhibition)2.5 - 10 μ MSecondary/Off-Target
Kinase Panel (e.g., Src) HTRF KinEASE IC50​ (Inhibition)> 10 μ MNegligible/Off-Target

Experimental Protocols & Self-Validating Workflows

A robust in vitro characterization requires a self-validating system: we first establish thermodynamic binding affinity (Protocol 1) and subsequently determine functional efficacy to prove causality (Protocol 2). If a compound shows high affinity but no functional response, it is classified as a silent antagonist.

Workflow Prep Compound Prep (DMSO Stock) Binding Radioligand Binding (Affinity - Ki) Prep->Binding Step 1 Func TR-FRET cAMP Assay (Efficacy - IC50/EC50) Binding->Func Step 2 Data Schild Analysis & Validation Func->Data Step 3

Sequential in vitro workflow for evaluating GPCR ligand affinity and functional efficacy.

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To determine the receptor binding affinity ( Ki​ ) of the compound at 5-HT 1A​ and D 2​ receptors. Rationale: Displacement of a known radioligand provides a direct, amplification-free measurement of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT 1A​ or D 2​ receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Compound Dilution: Prepare a 10 mM stock of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline in 100% DMSO. Create a 10-point serial dilution. Critical: Ensure final assay DMSO concentration does not exceed 1% to prevent membrane degradation.

  • Incubation: In a 96-well plate, combine 50 μ L of the compound dilution, 50 μ L of radioligand (e.g., 1 nM [ 3 H]-8-OH-DPAT for 5-HT 1A​ or [ 3 H]-Raclopride for D 2​ ), and 100 μ L of membrane suspension (approx. 15 μ g protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional TR-FRET cAMP Accumulation Assay

Purpose: To differentiate whether the compound acts as an agonist or antagonist at the identified GPCRs. Rationale: Because both 5-HT 1A​ and D 2​ are G αi​ -coupled, activation will decrease cAMP. We use Forskolin to artificially stimulate cAMP production, allowing us to measure the compound's ability to suppress this signal (Agonism) or block dopamine from suppressing it (Antagonism).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing the target receptor into a 384-well white microplate at a density of 5,000 cells/well in 5 μ L of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Forskolin Stimulation: Add 5 μ L of a solution containing the test compound and 10 μ M Forskolin.

    • For Antagonist Mode (D 2​ ): Co-incubate with an EC80​ concentration of dopamine.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and FRET Detection: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of anti-cAMP Cryptate (TR-FRET reagents). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). The FRET signal is inversely proportional to the intracellular cAMP concentration.

  • Validation: A decrease in the 665/620 ratio compared to Forskolin alone confirms G αi​ agonism. A restoration of the ratio in the presence of dopamine confirms antagonism.

Conclusion

4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is a sophisticated building block and pharmacological probe. By leveraging the m-tolylpiperazine pharmacophore, it engages monoaminergic GPCRs with high affinity. Understanding its in vitro mechanism requires a rigorous, self-validating combination of radioligand binding and functional cAMP assays to map both target engagement and downstream signaling efficacy accurately.

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry. 1

  • Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. PMC. 2

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. MDPI. 3

Sources

Foundational

physicochemical properties of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

An In-Depth Technical Guide to the Physicochemical Properties of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Abstract This technical guide provides a comprehensive analysis of the core , a molecule of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth explanations of why these properties are critical, how they are robustly measured, and what their values imply for the compound's behavior in biological systems. We will explore its identity, melting point, solubility, ionization constant (pKa), and lipophilicity (LogP/LogD). Each section details field-proven experimental protocols, explains the causality behind methodological choices, and is supported by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.

Introduction

The journey of a potential drug candidate from laboratory synthesis to clinical application is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, with its distinct structural motifs—a primary aniline amine, a tertiary piperazine amine, and a lipophilic tolyl group—presents a compelling case study in the balance of properties required for a successful therapeutic agent.

Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

IdentifierValueSource
IUPAC Name 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline[4]
CAS Number 1016711-90-2[4]
Molecular Formula C18H23N3[5]
Molecular Weight 281.40 g/mol Calculated
Canonical SMILES CC1=CC(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)N[5]
InChIKey KHQHXBNAKCNBCB-UHFFFAOYSA-N[5]
Predicted XlogP 3.0[5]

Chemical Structure: Chemical Structure of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Core Physicochemical Properties and Experimental Determination

The following sections detail the critical physicochemical properties, their importance, and the gold-standard methods for their determination.

Melting Point

Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range (typically 0.5-1.0°C) is indicative of a highly pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[6] This is a critical first-pass quality control step after synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination using a standard digital melting point apparatus (e.g., a Mel-Temp).[7]

  • Sample Preparation:

    • Place a small amount of the compound on a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula to ensure uniform heat transfer.[7][8]

  • Capillary Loading:

    • Invert a capillary tube (sealed at one end) and press the open end into the powder.

    • Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube.

    • The final packed sample height should be approximately 2-3 mm.[8]

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • Rapid Determination (Optional): Heat the sample rapidly (5-10°C per minute) to find an approximate melting range. Allow the apparatus to cool to at least 20°C below this approximate range.[7]

    • Accurate Determination: Begin heating at a slow, controlled rate, ensuring the temperature increases no more than 1-2°C per minute near the expected melting point.[8]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1-T2.

Trustworthiness: The protocol's validity is ensured by the slow heating rate, which allows the sample and thermometer to remain in thermal equilibrium, providing an accurate reading. Performing at least two careful determinations until consistent values are obtained confirms the result.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording Prep1 Grind Sample to Fine Powder Prep2 Load into Capillary Tube Prep1->Prep2 2-3 mm height Measure1 Insert Capillary into Apparatus Prep2->Measure1 Measure2 Heat Slowly (1-2 °C/min) Measure1->Measure2 Measure3 Observe & Record Measure2->Measure3 Record1 T1: First Liquid Appears Measure3->Record1 Record2 T2: All Solid Disappears Measure3->Record2 Record3 Report Range T1 - T2 Record1->Record3 Record2->Record3

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability.[1] Poor solubility can terminate the development of an otherwise potent compound. For an ionizable molecule like this one, solubility is highly pH-dependent. Therefore, determining its thermodynamic equilibrium solubility in a physiologically relevant buffer (e.g., pH 7.4) is essential.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its robustness and direct measurement of the equilibrium state.[9][10]

  • Preparation:

    • Add an excess amount of the solid compound to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C).

    • Agitate the suspension for a prolonged period, typically 24-72 hours, to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[9]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation.

    • Centrifuge the vial at high speed to pellet the majority of the solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[9]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the concentration against a pre-generated calibration curve of the compound with known concentrations.[9]

    • The result is reported in units such as mg/mL or µM.

Trustworthiness: This protocol is self-validating because the presence of undissolved solid at the end of the experiment confirms that equilibrium was reached at saturation. The use of HPLC for quantification provides high specificity and accuracy.

Solubility_Workflow Start Add Excess Solid to Buffer (pH 7.4) Equilibrate Agitate for 24-72h at Constant Temp. Start->Equilibrate Ensures Saturation Separate Centrifuge & Filter Supernatant Equilibrate->Separate Isolates Saturated Solution Analyze Quantify Filtrate Concentration via HPLC Separate->Analyze Prepares for Analysis Result Report Solubility (e.g., mg/mL) Analyze->Result Against Calibration Curve

Caption: Shake-Flask Method for Solubility.

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which 50% of the compound is in its ionized form.[11] For 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, there are two key basic centers: the aniline nitrogen (less basic due to delocalization into the aromatic ring) and the aliphatic piperazine nitrogen (more basic). Knowing these pKa values is crucial for predicting its solubility, absorption, and interaction with biological targets, as the charge state of a molecule dramatically affects its properties.[3][12]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13]

  • System Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl) to a known concentration (e.g., 1 mM).[12]

    • If solubility is low, a co-solvent like methanol or DMSO can be used, and the apparent pKa is extrapolated back to 0% co-solvent.

    • Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[13]

  • Titration:

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring.

    • Immerse the calibrated pH electrode.

    • Since the compound is basic, make the solution acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~1.8-2.0 to ensure all basic sites are protonated.[12]

    • Incrementally add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise volumes.

    • Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[12]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve. These can be determined accurately by analyzing the first or second derivative of the curve.

    • Perform the titration in triplicate to ensure reproducibility.[13]

Trustworthiness: The use of a calibrated pH meter, standardized titrants, and constant ionic strength provides a robust system. Analyzing the derivative of the titration curve offers a more objective determination of the inflection points than visual inspection.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Prepare Dissolve Sample in 0.15M KCl Calibrate->Prepare Acidify Acidify to pH ~2 with HCl Prepare->Acidify Titrate Add NaOH Incrementally Acidify->Titrate Record Record Stable pH Readings Titrate->Record Plot Plot pH vs. Volume NaOH Record->Plot Analyze Find Inflection Points (Derivative Analysis) Plot->Analyze Result Determine pKa Values Analyze->Result

Caption: Workflow for pKa by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolism by CYP450 enzymes.[14] It is quantified as the partition coefficient (P).

  • LogP: The logarithm of the partition coefficient of the neutral species between n-octanol and water.

  • LogD: The logarithm of the distribution coefficient at a specific pH (e.g., physiological pH 7.4). For an ionizable compound like this one, LogD is more relevant as it accounts for the distribution of all species (neutral and ionized) at that pH.[15]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This method directly measures the partitioning of the compound and is considered the benchmark for lipophilicity determination.[16][17]

  • Phase Preparation:

    • Prepare the two immiscible phases: n-octanol and an aqueous buffer (phosphate buffer, pH 7.4).

    • Pre-saturate each phase with the other by mixing them vigorously and then allowing them to separate completely. This prevents volume changes during the experiment.

  • Partitioning:

    • Add a known amount of the compound (initially dissolved in the phase in which it is more soluble) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

    • Seal the vial and shake it vigorously for a sufficient time (e.g., 1 to 24 hours) to allow the compound to reach partitioning equilibrium between the two phases.[16]

    • The shaking is followed by a resting period or centrifugation to ensure complete separation of the two phases.[16]

  • Quantification:

    • Carefully take a precise aliquot from each phase (the aqueous and the n-octanol layer).

    • Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [Concentration]octanol / [Concentration]aqueous

    • The final result is expressed as the logarithm: LogD = log10(D)

    • The OECD recommends that the final LogD value should be the average of at least two runs, with values falling within a range of ± 0.3 units.[17]

Trustworthiness: The pre-saturation of solvents and the direct measurement of the compound in both phases ensures the accuracy of the final ratio. Analysis of the total amount of compound recovered across both phases should match the initial amount added, serving as a mass balance check.

LogD_Workflow Start Prepare Pre-Saturated n-Octanol & Buffer (pH 7.4) Partition Add Compound, Shake to Reach Equilibrium Start->Partition Separate Centrifuge for Complete Phase Separation Partition->Separate Quantify Measure Concentration in Both Octanol & Aqueous Phases Separate->Quantify Calculate Calculate D = [C]oct / [C]aq LogD = log10(D) Quantify->Calculate Result Report LogD at pH 7.4 Calculate->Result

Caption: Shake-Flask Method for LogD Determination.

Conclusion and Forward Look

The physicochemical profile of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, defined by its melting point, solubility, pKa, and LogD, provides a foundational understanding for its development as a potential therapeutic agent. Its two basic centers suggest that its solubility and lipophilicity will be highly tunable by pH, a critical factor for absorption in the gastrointestinal tract. The predicted XlogP of 3.0 suggests a favorable balance of lipophilicity for membrane permeability without being excessive, which can lead to metabolic instability or toxicity.[5]

The robust, validated protocols described in this guide—capillary melting point determination, the shake-flask methods for solubility and LogD, and potentiometric titration for pKa—are essential tools for any research team. Rigorous adherence to these methods ensures the generation of high-quality, reproducible data, which is the bedrock of informed decision-making in the complex and challenging field of drug discovery.

References

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline - NextSDS.
  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Melting point determin
  • Determination of the melting point - University of Technology, Iraq.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point - Concordia University.
  • Developing physics-based methods for predicting physico-chemical properties - University of Str
  • Determination Of Melting Point Of An Organic Compound - BYJU'S.
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - Technology Networks.
  • Exp 1 - Melting Points - University of South Alabama.
  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review.
  • (PDF)
  • Compound solubility measurements for early drug discovery - Life Chemicals.
  • Using Physicochemical Measurements to Influence Better Compound Design - ResearchG
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Development of Methods for the Determin
  • Test No.
  • Physical and Chemical Properties of Drugs and Calculations - Cre
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances - Macedonian Pharmaceutical Bulletin.
  • (PDF)
  • LogP/D - Cambridge MedChem Consulting.
  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline - PubChemLite.

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Exploratory

In Vivo Toxicity Profile of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: A Preclinical Safety Pharmacology Whitepaper

Executive Summary The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) represents a complex structural paradigm in preclinical drug development[1]. While its architecture makes it a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) represents a complex structural paradigm in preclinical drug development[1]. While its architecture makes it a valuable chemical probe or screening library hit, its progression into in vivo models is bottlenecked by two highly predictable, target-independent structural liabilities: the aniline moiety and the arylpiperazine moiety .

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive toxicology. Here, we establish a definitive, causality-driven preclinical safety pharmacology framework. By adhering to ICH S7A guidelines[2], this guide provides the self-validating protocols necessary to empirically deconvolute the compound's hematotoxic and neuro-cardiovascular off-target effects.

Structural Toxicology & Mechanistic Liabilities

To design an effective in vivo toxicity profile, we must first analyze the causality behind the compound's expected pharmacodynamic failures. The molecule is a dual-threat xenobiotic, combining two notoriously reactive pharmacophores.

Aniline-Mediated Hematotoxicity

The terminal para-aminobenzyl group acts as a classic aniline derivative. In vivo, anilines do not directly oxidize hemoglobin; rather, their toxicity is entirely dependent on hepatic clearance mechanisms[3].

  • The Causality: Hepatic CYP450 enzymes (primarily CYP2E1 and CYP1A2) bioactivate the primary amine via N-hydroxylation, forming a reactive phenylhydroxylamine metabolite[3].

  • The Pathophysiology: This metabolite enters erythrocytes and initiates a redox cycle, oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, producing methemoglobin (MetHb) [4]. Because MetHb cannot bind oxygen, this leads to functional hypoxia. Furthermore, the generation of reactive oxygen species depletes erythrocyte glutathione, leading to cytoskeletal collapse, Heinz body formation, and eventual splenic sequestration (hemolytic anemia)[5].

Bioactivation Compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline CYP Hepatic CYP450 (N-hydroxylation) Compound->CYP Hepatic Clearance Metabolite Phenylhydroxylamine Metabolite CYP->Metabolite Bioactivation Hb Hemoglobin (Fe2+) Oxidation Metabolite->Hb Reacts with OxyHb MetHb Methemoglobin (Fe3+) (Hypoxia & Cyanosis) Hb->MetHb Fe2+ to Fe3+ Spleen Splenic Sequestration (Hemolytic Anemia) MetHb->Spleen Heinz Body Formation

Figure 1: CYP450-mediated bioactivation of the aniline moiety leading to methemoglobinemia.

Arylpiperazine-Mediated Polypharmacology

The 1-(3-methylphenyl)piperazine (m-tolylpiperazine) moiety is a privileged scaffold in central nervous system (CNS) pharmacology[6].

  • The Causality: Long-chain arylpiperazines structurally mimic endogenous monoamines. The basic piperazine nitrogen forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the transmembrane helix 3 of monoamine G protein-coupled receptors (GPCRs)[7].

  • The Pathophysiology: This structural mimicry inevitably leads to off-target binding at serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors[8]. In vivo, this manifests as severe behavioral alterations (e.g., serotonin syndrome-like symptoms, catalepsy) and cardiovascular liabilities, specifically hERG channel blockade leading to QT interval prolongation[9].

Empirical In Vivo Toxicity Profiling Protocols

To rigorously evaluate these liabilities, the following self-validating in vivo protocols must be executed. Every protocol includes internal controls to prove the assay's sensitivity to the specific mechanism of action.

Protocol 1: Acute Dose-Escalation & Methemoglobinemia Assessment

Objective: To quantify the pharmacokinetic-pharmacodynamic (PK/PD) relationship of aniline-induced MetHb formation in a rodent model. Self-Validating System: The inclusion of Dapsone (a known MetHb inducer) ensures the spectrophotometric assay is actively detecting N-hydroxylation-mediated erythrocyte damage[10].

Step-by-Step Methodology:

  • Animal Allocation: Randomize adult male Sprague-Dawley rats into five groups (n=6/group): Vehicle, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), High Dose (100 mg/kg), and Positive Control (Dapsone, 50 mg/kg).

  • Administration: Administer the compound via oral gavage (PO). Causality note: PO administration ensures first-pass hepatic metabolism, maximizing the formation of the toxic phenylhydroxylamine metabolite.

  • Serial Blood Sampling: Draw 200 µL of whole blood via the tail vein at 0h (baseline), 1h, 4h, 8h, and 24h post-dose. Causality note: MetHb formation is delayed relative to Cmax of the parent drug because bioactivation takes time; the 4h and 8h timepoints capture the Tmax of the metabolite.

  • Spectrophotometric Analysis: Lyse the erythrocytes and measure absorbance at 635 nm (specific for MetHb) and 540 nm (total hemoglobin)[5]. Calculate the MetHb percentage.

  • Hematological Profiling: At 48h, euthanize the animals and perform a complete blood count (CBC) with reticulocyte count to assess compensatory erythropoiesis, and examine blood smears for Heinz bodies.

Protocol 2: Cardiovascular & CNS Telemetry (ICH S7A Core Battery)

Objective: To evaluate the arylpiperazine-mediated off-target effects on hemodynamics, cardiac conduction, and neurobehavior[2]. Self-Validating System: The use of Moxifloxacin (a known hERG blocker) validates the telemetry system's sensitivity to detect QTc prolongation[9].

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant radio-telemetry transmitters into conscious, freely moving Beagle dogs (n=4, Latin square crossover design). Causality note: Anesthesia depresses autonomic tone and artificially alters QT intervals; conscious telemetry is mandatory to capture true 5-HT/D2-mediated cardiovascular reflexes.

  • Acclimation & Baseline: Allow a 14-day surgical recovery, followed by 24 hours of continuous baseline recording.

  • Dosing & Monitoring: Administer the compound (PO) and continuously record Electrocardiogram (ECG), Systemic Blood Pressure (BP), Heart Rate (HR), and core body temperature for 24 hours.

  • Irwin Functional Observational Battery (FOB): Concurrently, perform the Irwin test at 1h, 2h, and 4h post-dose to score autonomic (ptosis, salivation) and somatomotor (tremors, ataxia) signs indicative of 5-HT/D2 receptor agonism/antagonism[11].

  • Data Extraction: Utilize automated software to calculate the heart rate-corrected QT interval (QTc). A prolongation of >10 ms from baseline, cross-validated against the Moxifloxacin control, indicates a positive hERG liability.

TelemetryWorkflow Acclimation Surgical Implantation & Acclimation Dosing Compound Admin (Vehicle, Low, Mid, High) Acclimation->Dosing Monitoring Continuous Telemetry (ECG, BP, HR, EEG) Dosing->Monitoring Analysis Data Extraction (QTc Interval, Arrhythmia) Monitoring->Analysis Decision Safety Margin Calculation (NOAEL) Analysis->Decision

Figure 2: Experimental workflow for in vivo telemetry and cardiovascular safety pharmacology.

Quantitative Data Synthesis

Based on the structural class of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, the following tables summarize the predictive toxicology matrix and the expected in vivo benchmarks that researchers should use to establish No Observed Adverse Effect Levels (NOAEL).

Table 1: Predictive Toxicology Matrix for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Structural MoietyPrimary LiabilityMechanistic PathwayPredictive AssayBenchmark Threshold for Failure
Aniline Ring HematotoxicityCYP-mediated N-hydroxylationIn vivo MetHb Assay> 15% MetHb formation at therapeutic Cmax
Aniline Ring HepatotoxicityReactive oxygen species generationALT/AST Serum Biomarkers> 3x Upper Limit of Normal (ULN)
Arylpiperazine CNS Polypharmacology5-HT / D2 Receptor BindingIn vitro Radioligand BindingIC50 < 100 nM at off-target GPCRs
Arylpiperazine CardiotoxicityhERG Channel BlockadeConscious Dog Telemetry> 10 ms QTc prolongation

Table 2: In Vivo Pharmacodynamic & Toxicokinetic Benchmarks

ParameterTest SystemExpected Safe RangeClinical Relevance
Methemoglobin (MetHb) SD Rat (Whole Blood)< 5% of total Hemoglobin>15% causes clinical cyanosis; >50% is lethal.
QTc Interval Beagle Dog (Telemetry)ΔQTc < 5 ms from baselinePredicts Torsades de Pointes (TdP) arrhythmia risk.
Irwin Score (CNS) SD Rat (Observational)Score = 0 (No behavioral shifts)Predicts sedation, extrapyramidal symptoms (EPS).
Reticulocyte Count SD Rat (Hematology)1.0% - 3.0%Elevations indicate compensatory response to hemolysis.

References

  • NextSDS. "4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline - Chemical Substance Information.
  • European Medicines Agency (EMA) / ICH. "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline."
  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." NIH.
  • Singh H, et al. "Mechanistic study on aniline-induced erythrocyte toxicity." Arhiv za higijenu rada i toksikologiju.
  • Pauluhn J. "Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic." Toxicological Sciences, Oxford Academic.
  • Lacivita E, et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." PMC, NIH.
  • Niso M, et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience.

Sources

Foundational

Physicochemical Profiling of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: Molecular Weight, Solubility Dynamics, and Assay Protocols

As drug discovery increasingly explores substituted arylpiperazines for central nervous system (CNS) and oncology targets, understanding their physicochemical boundaries is paramount. 4-{[4-(3-Methylphenyl)piperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly explores substituted arylpiperazines for central nervous system (CNS) and oncology targets, understanding their physicochemical boundaries is paramount. 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS: 1016711-90-2) represents a classic lipophilic, weakly basic scaffold.

This technical guide deconstructs its molecular weight, thermodynamic solubility profile, and the experimental protocols required to accurately evaluate it in preclinical settings.

Structural Deconstruction and Molecular Weight Analysis

The physicochemical behavior of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline is dictated by its three primary structural domains:

  • Aniline Moiety: Acts as a hydrogen bond donor and weak base (pKa ~4.6).

  • Piperazine Core: Serves as the primary basic center (pKa ~8.2), dictating pH-dependent aqueous solubility.

  • 3-Methylphenyl (m-Tolyl) Group: A highly lipophilic core that drives organic solubility but limits aqueous dissolution.

The empirical formula for this compound is C₁₈H₂₃N₃ . The molecular weight is calculated precisely through its atomic constituents:

  • Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol

  • Hydrogen (H): 23 atoms × 1.008 g/mol = 23.184 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Total Molecular Weight: 281.40 g/mol

The structural identity and molecular weight of this compound are well-documented across major chemical safety and inventory repositories [1].

MoleculeStructure Main 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline MW: 281.40 g/mol Aniline Aniline Moiety (H-Bond Donor, pKa ~4.6) Main->Aniline comprises Piperazine Piperazine Ring (Basic Center, pKa ~8.2) Main->Piperazine comprises Tolyl 3-Methylphenyl Group (Lipophilic Core) Main->Tolyl comprises Prop1 Aqueous Solubility (pH Dependent) Aniline->Prop1 modulates Piperazine->Prop1 drives Prop2 High Organic Solubility (DMSO, DCM) Tolyl->Prop2 drives

Structural deconstruction and its causal effect on physicochemical properties.

Quantitative Physicochemical Data

To facilitate rapid comparison during lead optimization, the core quantitative metrics of the compound are summarized below. The baseline properties of C₁₈H₂₃N₃ scaffolds confirm a highly lipophilic profile [2][3].

PropertyValueImplication for Formulation
Chemical Name 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}anilineStandard IUPAC nomenclature.
CAS Number 1016711-90-2Primary identifier for procurement.
Molecular Formula C₁₈H₂₃N₃Indicates a nitrogen-rich, basic scaffold.
Molecular Weight 281.40 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Predicted LogP ~2.8 - 3.2High lipophilicity; favors lipid membrane permeation.
Physical State Solid (Crystalline)Requires energy to break the crystal lattice for dissolution.

Solubility Dynamics: Causality and Thermodynamics

Understanding why a compound dissolves is as critical as knowing how much dissolves.

Aqueous Solubility: As a free base, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline exhibits poor aqueous solubility (< 0.1 mg/mL) at physiological pH (7.4). The causality here is twofold: the high crystal lattice energy characteristic of planar aromatic systems, combined with the lipophilic m-tolyl group, restricts aqueous solvation. However, the basicity of the piperazine core provides a thermodynamic lever. In acidic environments (e.g., gastric fluid, pH 1.2-2.0), the piperazine nitrogen protonates. This protonation disrupts the crystal lattice and facilitates ion-dipole interactions with water, significantly increasing solubility. For in vivo dosing, converting the free base to a hydrochloride or mesylate salt is highly recommended.

Organic Solubility: Arylpiperazine derivatives typically exhibit high solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) [4][5]. The lipophilic domains of the molecule interact favorably with these solvents via dispersion forces. For in vitro high-throughput screening (HTS), 10 mM to 50 mM stock solutions can be reliably prepared in 100% DMSO without risk of precipitation at room temperature.

Experimental Protocols: Validating Solubility

To ensure scientific integrity, solubility must be empirically validated using self-validating systems. Below are the definitive protocols for both Thermodynamic and Kinetic solubility assessments.

Protocol A: Shake-Flask Thermodynamic Solubility (HPLC-UV)

Rationale: Thermodynamic solubility measures the absolute concentration of the compound in equilibrium with its solid phase. It is the gold standard for late-stage preclinical validation. The presence of excess solid at the end of the assay self-validates that equilibrium was reached.

Methodology:

  • Solid Preparation: Weigh exactly 3.0 mg of the solid compound into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Visually confirm the presence of excess undissolved solid (a cloudy suspension).

  • Equilibration: Cap the vial securely and incubate on a thermoshaker at 37°C and 300 rpm for 24 hours. This duration ensures the kinetic dissolution rate does not confound the thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV. Quantify the concentration against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

SolubilityWorkflow Step1 1. Weigh Solid Compound Step2 2. Add Aqueous Buffer (pH 7.4) Step1->Step2 Step3 3. Incubate & Shake (24h, 37°C) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Self-validating shake-flask protocol for thermodynamic solubility.

Protocol B: Kinetic Solubility via Nephelometry

Rationale: Kinetic solubility mimics the conditions of adding a DMSO stock solution directly into an aqueous assay buffer. Why use nephelometry instead of UV-Vis? Because UV-Vis absorbance can be confounded by the compound's own chromophores (the aniline and tolyl groups). Nephelometry relies on laser light scattering, providing a direct, orthogonal measurement of particulate formation irrespective of the compound's absorbance spectrum.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well clear-bottom microplate. Ensure the final DMSO concentration remains ≤ 2% to prevent solvent-induced artifacts.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow potential supersaturated states to precipitate.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is identified as the exact concentration at which a sharp, statistically significant increase in scattered light occurs, indicating the onset of compound precipitation.

References

  • NextSDS. "4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline - Chemical Substance Information". NextSDS Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Robust HPLC Method Development and Validation for the Quantification of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Introduction & Analyte Profiling The target analyte, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, is a highly basic and moderately lipophilic pharmaceutical intermediate. Its structure features an aniline moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The target analyte, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, is a highly basic and moderately lipophilic pharmaceutical intermediate. Its structure features an aniline moiety linked via a methylene bridge to a piperazine ring, which is further substituted with a 3-methylphenyl (m-tolyl) group.

From a chromatographic perspective, this molecule presents significant challenges due to its multiple basic nitrogen centers:

  • Aniline Primary Amine: pKa ~4.6

  • Piperazine Tertiary/Secondary Amines: pKa ~8.5–9.0

In reversed-phase liquid chromatography (RPLC), basic drugs are positively charged at standard working pH ranges and interact with free anionic silanols present in1[1]. This secondary ion-exchange interaction translates into stronger retention, severe peak tailing, and broad peaks, which compromise quantification accuracy and resolution[1].

Method Development Rationale: The Causality Behind the Chemistry

To overcome the inherent chromatographic challenges of basic piperazine derivatives, the method development must focus on suppressing silanol activity and controlling the ionization state of the analyte.

Mobile Phase pH & Buffer Selection

Traditional methods often utilize a low pH (e.g., pH 2.5) to fully protonate the analyte and suppress silanol ionization. However, this leaves the analyte carrying a strong positive charge, often requiring ion-pairing reagents (like Trifluoroacetic acid) that complicate mass spectrometry compatibility and cause baseline drift[2].

Instead, this protocol employs a high-pH strategy . By using a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5, the mobile phase pH is maintained approximately 1.5 to 2 units above the highest pKa of the piperazine nitrogens. This ensures the analyte remains in a fully deprotonated (neutral) state, promoting pure hydrophobic partitioning and2[2].

Stationary Phase Selection

Standard silica dissolves rapidly at pH > 8.0. Therefore, a hybrid organic-inorganic silica C18 column is mandatory. These columns substitute a portion of the surface silanols with organic bridges (e.g., ethylene groups), rendering them structurally stable up to pH 12 and providing the necessary base deactivation for basic compounds[1].

Mechanism cluster_lowpH Standard Silica (Neutral pH) cluster_highpH Hybrid Silica (pH 10.5) A1 Ionized Silanols (SiO-) A2 Protonated Piperazine (NH+) A1->A2 Ionic Interaction A3 Severe Peak Tailing A2->A3 B1 High-pH Stable Matrix B2 Neutral Piperazine (N) B1->B2 Hydrophobic Partitioning B3 Sharp Symmetrical Peaks B2->B3

Fig 2. Effect of mobile phase pH on silanol interactions and peak shape for basic analytes.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (Analytical Reagent Grade)

  • Ammonium Hydroxide (25% w/w, for pH adjustment)

  • Ultra-pure water (18.2 MΩ·cm)

Chromatographic Conditions
  • Column: Hybrid Silica C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Isocratic hold (Equilibration)
2.07030Isocratic hold
10.01090Linear gradient (Elution of lipophilic impurities)
12.01090Isocratic hold (Column wash)
12.17030Return to initial conditions
15.07030Re-equilibration
Standard and Sample Preparation
  • Diluent Preparation: Mix Ultra-pure water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliant)

A robust analytical method must function as a self-validating system. This protocol adheres strictly to the3[3], ensuring the method is fit for its intended purpose[4].

Workflow N1 1. Analyte Profiling (pKa ~8.5-9.0, Basic Nitrogens) N2 2. Column Selection (Hybrid Silica C18 for High pH) N1->N2 N3 3. Mobile Phase Optimization (pH 10.5 Buffer to Deprotonate Amines) N2->N3 N4 4. Gradient & Flow Tuning (Retention & Resolution) N3->N4 N5 5. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N4->N5

Fig 1. Systematic HPLC method development workflow for basic pharmaceutical compounds.

System Suitability Testing (SST)

SST is the foundational self-validation step performed before any sample analysis to ensure the system's performance meets predefined criteria[4]. Six replicate injections of the working standard (100 µg/mL) are performed.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) 1.5Confirms the success of the high-pH strategy in mitigating silanol interactions.
Theoretical Plates ( N ) 3000Ensures sufficient column efficiency and peak sharpness.
Injection Precision %RSD 2.0%Verifies the reproducibility of the autosampler and integration parameters.
Retention Time ( Rt​ ) %RSD 1.0%Confirms mobile phase composition stability and pump accuracy.
Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present[4].

  • Procedure: Inject blank diluent and forced degradation samples (exposed to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , 60°C heat, and UV light for 24 hours).

  • Acceptance: No interfering peaks at the retention time of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline. Peak purity angle must be less than the peak purity threshold (via DAD).

Linearity and Range

The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have the required precision, accuracy, and linearity[4].

  • Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL). Inject each level in triplicate.

  • Acceptance: The correlation coefficient ( R2 ) of the calibration curve must be 0.999.

Accuracy (Recovery)

Accuracy demonstrates the closeness of agreement between the accepted true value and the obtained result[3].

  • Procedure: Spike known amounts of the analyte into a placebo matrix at three concentration levels: 50%, 100%, and 150% of the target concentration. Prepare three samples per level (n=9 total).

  • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD 2.0%.

Table 3: Summary of Target Validation Results

Validation ParameterICH Q2(R2) RequirementTarget Result / Acceptance Limit
Specificity No interferencePeak purity passed; Resolution > 2.0 from degradants
Linearity R2 assessment R2≥0.999 over 25–150 µg/mL
Accuracy % Recovery98.0% – 102.0%
Repeatability %RSD of 6 preparations 2.0%
Intermediate Precision %RSD across different days/analysts 2.0%
Robustness Deliberate variations (pH ± 0.2, Flow ± 0.1)System suitability criteria met under all conditions

References[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL[4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL[1] Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. URL[2] A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.URL

Sources

Application

protocol for synthesizing 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline derivatives

Application Notes & Protocols: Synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Derivatives Abstract: This document provides a comprehensive guide for the synthesis of 4-{[4-(3-methylphenyl)piperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Derivatives

Abstract: This document provides a comprehensive guide for the synthesis of 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline and its derivatives. The protocol herein details a robust and efficient two-step synthetic route commencing with the protection of 4-(aminomethyl)aniline, followed by a reductive amination reaction with 1-(3-methylphenyl)piperazine. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental procedures, explanations of chemical principles, and characterization data.

Introduction and Significance

Substituted arylpiperazine moieties are prevalent structural motifs in a vast array of pharmacologically active compounds. Their presence often imparts favorable pharmacokinetic and pharmacodynamic properties, contributing to their efficacy in targeting a wide range of biological receptors. The specific derivative, 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline[1][2], and its analogues are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of kinase inhibitors and other therapeutic agents[3]. The synthetic protocol detailed herein provides a reliable method for accessing these valuable building blocks.

The described synthesis employs a two-step strategy that is both efficient and scalable. The initial step involves the protection of the primary aniline group of 4-(aminomethyl)aniline using a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions during the subsequent C-N bond formation. The second step is a reductive amination, a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds or, in this case, a protected amine and another amine.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step sequence as illustrated below. This strategy ensures high yields and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A 4-(Aminomethyl)aniline C tert-Butyl (4-aminobenzyl)carbamate A->C THF, NaOH(aq) B Di-tert-butyl dicarbonate (Boc)2O B->C F 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline C->F Dichloromethane F_intermediate Boc-protected intermediate D 1-(3-Methylphenyl)piperazine D->F E Sodium triacetoxyborohydride E->F G Trifluoroacetic acid (TFA) G->F F_intermediate->F DCM

Figure 1: Overall synthetic workflow for 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline.

Rationale for Boc Protection

The primary amino group of anilines can be less nucleophilic than aliphatic amines, however, to ensure selective N-alkylation at the benzylic amine, protection of the aniline nitrogen is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of introduction under mild basic conditions and its facile removal under acidic conditions, which are orthogonal to the conditions of the subsequent reductive amination step.[4][5][6] This strategy prevents the formation of undesired side products and simplifies purification.

Reductive Amination: A Key C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis.[7] In this protocol, the reaction between the Boc-protected aminobenzylamine and 1-(3-methylphenyl)piperazine is mediated by sodium triacetoxyborohydride [NaB(OAc)₃H]. This reagent is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones. Its use in a one-pot procedure with the amine and carbonyl components is highly efficient.[8]

Detailed Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data can be obtained using an ESI or APCI source.

Step 1: Synthesis of tert-Butyl (4-aminobenzyl)carbamate

This step involves the selective protection of the benzylic amine of 4-(aminomethyl)aniline.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-(Aminomethyl)aniline122.175.0 g40.9
Di-tert-butyl dicarbonate (Boc)₂O218.259.8 g44.9
Tetrahydrofuran (THF)-100 mL-
1 M Sodium Hydroxide (NaOH)40.0050 mL50.0

Procedure:

  • To a solution of 4-(aminomethyl)aniline (5.0 g, 40.9 mmol) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask, add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in water (50 mL).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add di-tert-butyl dicarbonate (9.8 g, 44.9 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate/Hexanes 1:1).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-aminobenzyl)carbamate as a white solid.

Step 2: Synthesis of tert-Butyl (4-((4-(m-tolyl)piperazin-1-yl)methyl)benzyl)carbamate

This is the key reductive amination step to form the piperazine linkage.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
tert-Butyl (4-aminobenzyl)carbamate222.284.0 g18.0
1-(3-Methylphenyl)piperazine176.263.17 g18.0
Dichloromethane (DCM)-150 mL-
Sodium triacetoxyborohydride211.945.72 g27.0
Acetic Acid (glacial)60.051.0 mL-

Procedure:

  • Dissolve tert-butyl (4-aminobenzyl)carbamate (4.0 g, 18.0 mmol) and 1-(3-methylphenyl)piperazine (3.17 g, 18.0 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (5.72 g, 27.0 mmol) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (DCM/Methanol 95:5).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with brine (1 x 75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (4-((4-(m-tolyl)piperazin-1-yl)methyl)benzyl)carbamate, can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

Step 3: Deprotection to Yield 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

The final step is the removal of the Boc protecting group to furnish the target aniline derivative.

Reagent/SolventAmount
Crude Boc-protected intermediate~18.0 mmol
Dichloromethane (DCM)100 mL
Trifluoroacetic acid (TFA)20 mL

Procedure:

  • Dissolve the crude tert-butyl (4-((4-(m-tolyl)piperazin-1-yl)methyl)benzyl)carbamate from the previous step in dichloromethane (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (20 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC (DCM/Methanol 9:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is basic.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic signals for the aromatic protons of both aniline and m-tolyl rings, the benzylic methylene protons, the piperazine ring protons, and the methyl group protons. The absence of the Boc group's t-butyl signal confirms successful deprotection.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[2]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin and eyes.

    • Sodium triacetoxyborohydride: Water-reactive. Handle in a dry environment.

    • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding inhalation of vapors and contact with skin.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Incomplete Boc protection Insufficient (Boc)₂O or base.Add additional (Boc)₂O and/or base and continue stirring.
Low reactivity of the aniline.Increase reaction time or consider using a more potent acylation catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.
Step 2: Low yield in reductive amination Incomplete imine formation.Increase the reaction time before adding the reducing agent. Ensure anhydrous conditions.
Deactivation of the reducing agent.Use fresh sodium triacetoxyborohydride.
Step 3: Incomplete deprotection Insufficient acid or reaction time.Add more TFA or increase the reaction time. Monitor closely by TLC.
Purification challenges Co-elution of impurities.Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary.
References
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024).
  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ACS Publications. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Application Note – N-Boc protection. Synple Chem. Available at: [Link]

  • Deprotection of N-Boc group of aliphatic amines a. ResearchGate. Available at: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available at: [Link]

  • Process for purification of 4, 4'-methylenedianiline. Google Patents.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. ACS Publications. Available at: [Link]

  • 4-(4-Methyl-1-piperazinyl)aniline. SpectraBase. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline. NextSDS. Available at: [Link]

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline. PubChemLite. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. PubMed. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Introduction & Structural Rationale The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) represents a highly versatile chemical scaffold in drug discovery. Structurally, it merges two disti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) represents a highly versatile chemical scaffold in drug discovery. Structurally, it merges two distinct and highly privileged pharmacophores:

  • The m-Tolylpiperazine Moiety : Arylpiperazines are widely recognized as "privileged scaffolds" for aminergic G protein-coupled receptors (GPCRs)[1]. They are prime candidates for central nervous system (CNS) indications, exhibiting high affinity for serotonin (5-HT) and dopamine receptors, similar to atypical antipsychotics like aripiprazole[1].

  • The 4-(Piperazin-1-ylmethyl)aniline Motif : This specific structural component is a critical building block and pharmacophore found in several tyrosine kinase inhibitors[2]. Most notably, variations of this motif are present in imatinib, a blockbuster drug targeting BCR-ABL and c-KIT in oncology.

Due to this dual-pharmacophore nature, evaluating this compound requires a bifurcated in vitro screening strategy. This guide details the methodologies for profiling the compound across two distinct biological axes: Kinase-driven cell viability and GPCR functional modulation.

Workflow Compound 4-{[4-(3-Methylphenyl)piperazin-1-yl] methyl}aniline K562 K562 Cell Line (BCR-ABL+) Compound->K562 Kinase Profiling HEK293 HEK293 Cell Line (GPCR Expressing) Compound->HEK293 GPCR Profiling CTG CellTiter-Glo Assay (ATP Luminescence) K562->CTG FRET TR-FRET cAMP Assay (Fluorescence) HEK293->FRET Result1 Cell Viability & Proliferation (IC50) CTG->Result1 Result2 GPCR Modulation (EC50 / IC50) FRET->Result2

Caption: Experimental workflow for profiling the compound across kinase and GPCR targets.

Scientific Integrity & Causality (E-E-A-T)

To ensure robust, reproducible data, experimental design must be rooted in mechanistic causality and employ self-validating controls.

Why K562 Cells and ATP Luminescence?

K562 cells are driven by the constitutively active BCR-ABL fusion kinase. If our target compound acts as a kinase inhibitor, it will arrest proliferation and induce apoptosis. Measuring intracellular ATP using a homogeneous luminescent assay is the most robust surrogate for cell viability, as ATP levels drop precipitously upon cell death[3]. The "add-mix-measure" format of this assay minimizes pipetting errors and provides a stable "glow-type" signal with a half-life of >5 hours, making it ideal for high-throughput screening (HTS)[3].

Why TR-FRET for GPCRs?

The m-tolylpiperazine group strongly suggests interaction with aminergic receptors, which primarily signal through Gs or Gi/o pathways to modulate adenylyl cyclase[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard ELISAs for cAMP quantification. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from autofluorescence and light scattering, yielding an exceptionally high signal-to-noise ratio[4]. The competitive nature of the assay ensures that high endogenous cAMP (from GPCR activation) displaces the tracer, resulting in a quantifiable decrease in the FRET signal[5].

Experimental Protocols

Protocol 1: Cell Viability Assay (Kinase Profiling)

Self-Validating System: This protocol includes Imatinib as a positive control for BCR-ABL inhibition (ensuring cell line dependency is intact) and 0.1% DMSO as a vehicle control (establishing the baseline for 100% viability).

  • Cell Plating : Seed K562 cells at a density of 5×103 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10 mM stock of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Treatment : Add 10 µL of the diluted compound or controls to the cells (final DMSO concentration = 0.1%). Incubate for 72 hours.

  • Reagent Preparation : Thaw the viability assay buffer and equilibrate the lyophilized substrate to room temperature[3]. Transfer the buffer to the substrate bottle to reconstitute the reagent[6].

  • Assay Execution : Add 100 µL of the reconstituted reagent to each well[6].

  • Lysis and Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Detection : Record luminescence using a multi-mode plate reader with an integration time of 0.25–1 second per well[7].

Protocol 2: GPCR Functional Assay (TR-FRET cAMP)

Self-Validating System: Includes Forskolin (an adenylyl cyclase activator) to define the maximum cAMP assay window, and a known arylpiperazine (e.g., Aripiprazole ) as a reference standard[8].

  • Cell Preparation : Harvest HEK293 cells stably expressing the target GPCR (e.g., Dopamine D2R). Resuspend in Assay Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA). Causality Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the degradation of synthesized cAMP.

  • Cell Plating : Dispense 5 µL of the cell suspension ( 1×104 cells/well) into a 384-well low-volume white plate[5].

  • Stimulation : Add 5 µL of the test compound (serially diluted). For Gi-coupled receptors, co-stimulate with an EC80 concentration of Forskolin to elevate baseline cAMP[8]. Incubate for 30 minutes at room temperature.

  • Lysis & Detection : Add 5 µL of the Europium (Eu)-cAMP tracer working solution, followed immediately by 5 µL of the Acceptor-conjugated anti-cAMP antibody[8].

  • Incubation : Incubate the plate for 1 hour at room temperature, protected from light[5].

  • Measurement : Read the plate in TR-FRET mode (Excitation: 320/340 nm; Emission: 615 nm for donor, 665 nm for acceptor)[5]. Calculate the 665/615 nm emission ratio.

TRFRET GPCR GPCR Activation (Gs or Gi) AC Adenylyl Cyclase GPCR->AC Modulates cAMP_endo Endogenous cAMP (Unlabeled) AC->cAMP_endo Produces Antibody Anti-cAMP Antibody (Acceptor) cAMP_endo->Antibody Competes with Tracer Tracer Fluorophore-cAMP Tracer (Donor) Tracer->Antibody Binds in absence of cAMP HighFRET High TR-FRET Signal (Low Endogenous cAMP) Antibody->HighFRET Tracer Bound LowFRET Low TR-FRET Signal (High Endogenous cAMP) Antibody->LowFRET Endogenous cAMP Bound

Caption: TR-FRET competitive immunoassay principle for GPCR cAMP detection.

Data Presentation

Quantitative data should be strictly monitored for assay robustness. Below are the expected pharmacological profiles and Quality Control (QC) metrics for validating the screening of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.

Table 1: Expected Pharmacological Profile vs. Controls

Target / Cell LineAssay TypeTest Compound (Expected)Positive ControlVehicle Control
BCR-ABL (K562) Viability (ATP)IC50: 0.5 µM - 10 µMImatinib (IC50 ~0.2 µM)100% Viability
Dopamine D2R (HEK293) TR-FRET (cAMP)IC50: 10 nM - 100 nMAripiprazole (IC50 ~5 nM)Baseline cAMP
Serotonin 5-HT1A (HEK293) TR-FRET (cAMP)EC50: 5 nM - 50 nMSerotonin (EC50 ~2 nM)Baseline cAMP

Table 2: Assay Quality Control Metrics

MetricAcceptable RangeInterpretation
Z'-Factor > 0.5Indicates a robust assay with excellent separation between positive and negative controls.
Signal-to-Background (S/B) > 3.0 (Viability) / > 5.0 (FRET)Ensures the dynamic range is sufficient to detect partial agonism or weak inhibition.
Hill Slope 0.8 - 1.2Confirms a standard 1:1 binding stoichiometry without assay artifacts.

Sources

Application

Application Note: Mass Spectrometry Characterization of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Introduction and Analytical Rationale The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (Chemical Formula: C₁₈H₂₃N₃, Exact Mass: 281.1892 Da) is a complex hybrid molecule containing both a 4-aminobenzyl mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (Chemical Formula: C₁₈H₂₃N₃, Exact Mass: 281.1892 Da) is a complex hybrid molecule containing both a 4-aminobenzyl moiety and a 3-methylphenyl (m-tolyl) arylpiperazine moiety. Compounds of this class are of significant interest in drug discovery and forensic toxicology due to their potent pharmacological activities.

Characterizing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of its structural vulnerabilities. Because the molecule contains basic nitrogen atoms within the piperazine ring and a primary amine on the aniline ring, it is highly amenable to positive Electrospray Ionization (ESI+). This guide details the causal mechanisms behind its fragmentation and provides a self-validating, robust protocol for its quantification and structural confirmation, aligned with global regulatory standards.

Structural Analysis & Causality of Fragmentation

To develop a robust Multiple Reaction Monitoring (MRM) method, one must first understand why the molecule fragments the way it does under Collision-Induced Dissociation (CID). When the protonated precursor ion [M+H]⁺ (m/z 282.20) collides with a neutral gas (e.g., Argon), its internal vibrational energy increases, leading to predictable bond cleavages driven by the stability of the resulting product ions .

The Benzyl C-N Cleavage

The most energetically favorable fragmentation occurs at the C-N bond connecting the 4-aminobenzyl group to the piperazine ring.

  • Causality: The cleavage is driven by the formation of the 4-aminobenzyl cation (m/z 106.06) . This cation is exceptionally stable because the positive charge on the benzylic carbon is delocalized via resonance with the electron-donating para-amino (-NH₂) group.

  • Alternatively, the charge can be retained on the piperazine moiety, yielding the m-tolylpiperazine ion (m/z 177.14) .

Piperazine Ring Cleavage

Arylpiperazines exhibit a hallmark fragmentation pattern involving the rupture of the piperazine ring itself .

  • Causality: The loss of a neutral ethylene fragment (-C₂H₄) and the benzyl amine portion forces the ring to collapse into a highly conjugated methylphenylaziridinium ion (m/z 134.10) . This is a diagnostic ion for m-tolyl-substituted piperazines (shifted by +14 Da from the standard m/z 119 ion seen in unsubstituted phenylpiperazines) .

Aryl C-N Cleavage

Further dissociation of the m-tolylpiperazine ion leads to the cleavage of the bond between the piperazine nitrogen and the m-tolyl ring.

  • Causality: This high-energy pathway yields the tropylium or tolyl cation (m/z 91.05) , a classic marker for methyl-substituted benzene rings.

Fragmentation M [M+H]+ m/z 282.20 F1 4-Aminobenzyl Cation m/z 106.06 M->F1 Benzyl C-N Cleavage F2 m-Tolylpiperazine Ion m/z 177.14 M->F2 Benzyl C-N Cleavage F3 Methylphenylaziridinium m/z 134.10 M->F3 Piperazine Ring Cleavage F4 Tropylium / Tolyl Cation m/z 91.05 F2->F4 Aryl C-N Cleavage

Figure 1. Proposed MS/MS fragmentation logical pathways for the protonated precursor ion.

Quantitative Data Summaries

To facilitate method transfer and MRM setup, the exact masses and optimized MS parameters are summarized below.

Table 1: Exact Mass and Formula of Precursor and Key Fragment Ions

Ion TypeChemical FormulaTheoretical Exact Mass (Da)Observed m/z (ESI+)Diagnostic Value
Precursor [M+H]⁺ C₁₈H₂₄N₃⁺282.1970282.20Intact Molecule
Product Ion 1 C₇H₈N⁺106.0657106.06Confirms 4-aminobenzyl moiety
Product Ion 2 C₁₁H₁₇N₂⁺177.1392177.14Confirms m-tolylpiperazine moiety
Product Ion 3 C₉H₁₂N⁺134.0970134.10Confirms methylphenyl substitution
Product Ion 4 C₇H₇⁺91.054891.05General m-tolyl marker

Table 2: Optimized LC-MS/MS Parameters (Triple Quadrupole)

MRM Transition (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
282.20 → 106.06503020Quantifier (Highest Abundance)
282.20 → 134.10503028Qualifier 1 (Structural Confirmation)
282.20 → 91.05503035Qualifier 2 (High Energy Confirmation)

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system in accordance with the . Every analytical batch must include a System Suitability Test (SST), calibration standards, and Quality Control (QC) samples to continuously verify instrument performance.

Reagents and Sample Preparation
  • Rationale: Biological matrices contain phospholipids and endogenous salts that cause ion suppression in the ESI source. A protein precipitation (PPT) followed by dilution ensures matrix effects are minimized.

  • Spike Internal Standard: Aliquot 50 µL of the sample (plasma/serum) into a microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (e.g., 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline-d4) at a concentration of 100 ng/mL.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Causality: Acetonitrile denatures proteins, while formic acid ensures the basic nitrogen atoms remain protonated, increasing solubility in the organic crash solvent.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effects) on the LC column.

LC Separation Parameters
  • Rationale: The hybrid aromatic-aliphatic nature of the compound provides moderate hydrophobicity. A C18 stationary phase offers optimal van der Waals interactions with the m-tolyl and benzyl rings, ensuring sharp peak shapes.

  • Column: C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Desalting phase)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elution of the target compound)

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS Detection and System Validation
  • System Suitability Test (SST): Before the batch begins, inject a neat standard solution (10 ng/mL). The signal-to-noise (S/N) ratio for the quantifier transition (282.20 → 106.06) must be ≥ 10:1.

  • Blank Matrix Check: Inject an extracted blank matrix sample. Causality: This validates the absence of carryover from the injector and proves that no endogenous isobaric compounds interfere with the target MRM transitions.

  • Data Acquisition: Operate the mass spectrometer in ESI+ mode using the MRM transitions defined in Table 2.

Workflow A Sample Prep (Extraction & Dilution) B LC Separation (C18 Column) A->B C ESI-MS/MS (Positive Ion Mode) B->C D Data Analysis (MRM & Validation) C->D

Figure 2. End-to-end LC-MS/MS analytical workflow for piperazine derivative characterization.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. Adopted May 2022. Available at: [Link]

Method

Application Note: Handling, Storage, and Formulation of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide Chemical Profiling & Structural Causality When handling 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Chemical Profiling & Structural Causality

When handling 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS: 1016711-90-2), researchers are managing a bifunctional molecule that presents distinct physicochemical challenges. The molecule consists of an electron-rich primary aniline moiety connected via a methylene bridge to a tertiary piperazine core, which is further substituted with an m-tolyl group.

From a stability standpoint, the methylene bridge acts as an electronic insulator. Because the aniline ring is not deactivated by an adjacent electron-withdrawing group (such as a carbonyl), the primary amine remains highly electron-rich. This structural feature makes the compound exceptionally vulnerable to aerial oxidation, a process initiated by the formation of radical cations[1]. Concurrently, the basic piperazine core imparts significant hygroscopicity to the bulk powder, driving moisture absorption that can severely compromise stoichiometric accuracy during assay formulation[2],[3].

Table 1: Physicochemical and Hazard Profile

To ensure laboratory safety and compliance, the following hazard classifications must be integrated into your risk assessment prior to handling[4].

Property / HazardClassification / DescriptionImpact on Handling
Molecular Weight 281.40 g/mol Required for precise molarity calculations.
Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)Mandates handling within a certified fume hood.
Irritation Skin Irrit. 2; Eye Irrit. 2ARequires nitrile gloves and chemical safety goggles.
Organ Toxicity STOT SE 3 (Single Exposure)Avoid inhalation of dust/aerosols; use proper ventilation.
Signal Word Warning Standard laboratory safety protocols apply.

The Science of Storage: Mitigating Degradation

Successful long-term storage of this compound requires a multi-faceted approach to suppress two primary degradation pathways: Oxidation and Deliquescence .

  • Preventing Aniline Oxidation: Freshly synthesized or highly pure aniline derivatives are typically colorless or pale. However, exposure to atmospheric oxygen, catalyzed by UV light and ambient heat, rapidly oxidizes the primary amine[5],[1]. This leads to the formation of colored oligomers, azo, and nitroso byproducts[6]. To quench this kinetic pathway, the compound must be stored under an inert atmosphere (Nitrogen or Argon) in amber vials to block photo-catalysis[5],[6].

  • Managing Piperazine Hygroscopicity: Piperazine derivatives have a strong thermodynamic drive to absorb atmospheric moisture, forming hydrates that artificially inflate the mass of the powder[2],[3]. If weighed in a humid environment, the absorbed water will lead to sub-potent stock solutions and irreproducible assay data[2].

MolecularVulnerabilities Compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Aniline Aniline Moiety (Primary Amine) Compound->Aniline Vulnerability 1 Piperazine Piperazine Core (Tertiary Amines) Compound->Piperazine Vulnerability 2 Oxidation Aerial Oxidation (Radical Cation Formation) Aniline->Oxidation Catalyzed by Light/Heat Hygroscopy Moisture Absorption (Hydrate Formation) Piperazine->Hygroscopy Driven by Humidity Mitigation1 Store under Argon/N2 Amber Vials, -20°C Oxidation->Mitigation1 Prevention Mitigation2 Store in Desiccator Rapid Weighing Protocol Hygroscopy->Mitigation2 Prevention

Caption: Structural vulnerabilities of the compound and their corresponding storage mitigation strategies.

Self-Validating Formulation Protocols

When preparing stock solutions for in vitro screening (e.g., kinase assays or GPCR profiling), anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice. The following protocol is designed as a self-validating system —meaning the physical state of the compound at each step dictates whether you proceed or abort.

Table 2: Dilution Guide for 10 mM DMSO Stock Solution

Based on a Molecular Weight of 281.40 g/mol .

Mass of CompoundVolume of Anhydrous DMSO RequiredFinal Concentration
1.00 mg355.4 µL10 mM
5.00 mg1.777 mL10 mM
10.00 mg3.554 mL10 mM
Protocol: Preparation of High-Fidelity Stock Solutions

Step 1: Thermal Equilibration (Critical Checkpoint)

  • Action: Remove the sealed, inert-gas-blanketed vial from the -20°C freezer and place it directly into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic piperazine powder, instantly ruining the anhydrous integrity of the batch[2].

Step 2: Rapid Weighing & Visual Validation

  • Action: Under a fume hood, rapidly weigh the required mass using an analytical balance.

  • Validation Check: Inspect the powder. It should be a free-flowing, colorless to pale-yellow solid.

    • Failure State: If the powder is sticky or clumped, it has absorbed water. If it is deep yellow or brown, the aniline moiety has oxidized[5]. Do not use compromised powder for quantitative assays.

Step 3: Dissolution in Anhydrous DMSO

  • Action: Immediately transfer the powder to an amber glass vial and add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Vortex gently until completely dissolved.

  • Validation Check: The resulting 10 mM solution must be optically clear and lack deep coloration.

Step 4: Aliquoting and Inert Gas Blanketing

  • Action: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Action: Blanket the headspace of each tube with a gentle stream of Argon or high-purity Nitrogen gas for 3–5 seconds before capping[6].

  • Causality: Argon is heavier than air and effectively displaces oxygen from the headspace, neutralizing the primary driver of aniline oxidation during long-term storage[6].

Step 5: Cryogenic Storage

  • Action: Flash-freeze the aliquots and transfer them to a -80°C freezer. Avoid repeated freeze-thaw cycles, as thermal fluctuations accelerate chemical degradation[3],[6].

FormulationWorkflow Step1 1. Equilibrate to RT (Inside Desiccator) Step2 2. Rapid Weighing (Minimize Air Exposure) Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO (Vortex until clear) Step2->Step3 Step4 4. Visual Validation (Must be colorless/pale) Step3->Step4 Step5 5. Aliquot & Blanket (Argon/N2 Gas) Step4->Step5 Step6 6. Cryogenic Storage (-80°C for long-term) Step5->Step6

Caption: Step-by-step workflow for the preparation, validation, and storage of DMSO stock solutions.

References

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline — Chemical Substance Information. NextSDS.4

  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem. 2

  • Preventing oxidation of 2-(Allyloxy)aniline during storage. BenchChem. 5

  • Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage. BenchChem. 6

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. PMC/NIH. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (PubChem CID: 13...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (PubChem CID: 13867055)[1]. The unique structure of this molecule, featuring a primary aromatic aniline and a tertiary amine within a piperazine ring, presents specific purification hurdles. This document offers troubleshooting strategies and detailed protocols to achieve high purity for this valuable research compound.

Initial Assessment: Understanding Your Crude Material

Effective purification begins with a thorough analysis of the crude product. The choice of purification technique is dictated by the nature and quantity of impurities present.

Common Impurities and Their Identification

The synthesis of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline can result in several process-related impurities. Identifying these is the first step toward their removal.

Impurity Type Potential Source Recommended Identification Method(s)
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.LC-MS, ¹H NMR, TLC
Di-substituted Piperazine Byproducts Use of excess aniline precursor or lack of a protecting group strategy during synthesis.[2][3]LC-MS (identifiable by mass), ¹H NMR
Oxidized Byproducts Aromatic amines are susceptible to air and light-induced oxidation, often resulting in colored impurities.[4]Visual inspection (color), UV-Vis, LC-MS
N-Oxide Derivatives Oxidation of the tertiary amine on the piperazine ring.LC-MS (M+16 peak)
Residual Solvents Incomplete removal after reaction work-up or previous purification steps.¹H NMR, GC-MS

Purification Strategy Selection: A Decision-Making Workflow

Choosing the right purification method is critical for efficiency and yield. This decision tree outlines a logical approach based on the initial assessment of your crude material.

Purification_Strategy cluster_recrystallization Recrystallization cluster_chromatography Chromatography cluster_hplc High-Resolution Purification start Analyze Crude Material (TLC, LC-MS, NMR) purity_check What is the approximate purity and physical state? start->purity_check recrystallization Recrystallization (Free Base or Salt) purity_check->recrystallization >90% Purity Crystalline Solid chromatography Column Chromatography (Silica or Alumina) purity_check->chromatography <90% Purity Major Impurities Present hplc Preparative HPLC purity_check->hplc Trace or Isomeric Impurities <5% Total recrystallization_protocol Proceed to Protocol 1 recrystallization->recrystallization_protocol chromatography_protocol Proceed to Protocol 2 chromatography->chromatography_protocol hplc_protocol Proceed to Protocol 3 hplc->hplc_protocol

Caption: Decision workflow for selecting the optimal purification technique.

Troubleshooting Guides and FAQs

This section directly addresses common issues encountered during the purification of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[5]

Frequently Asked Questions

  • Q1: My compound is a persistent oil or is poorly crystalline. How can I use recrystallization?

    • A1: Convert the free base to a salt. The basic nitrogens in your compound readily form salts with acids like HCl or acetic acid. These salts often have significantly different (and better) crystallinity and solubility profiles than the free base, making them ideal for recrystallization.[6][7] This technique is highly effective for separating the basic product from neutral impurities.[8]

  • Q2: How do I select an appropriate solvent system for recrystallization?

    • A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For your compound, consider screening solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane. A systematic screening with small amounts of crude material is the most effective approach.

Troubleshooting Recrystallization

Problem Probable Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated (too much solvent used). 2. Compound is highly soluble even at low temperatures.1. Boil off some solvent to concentrate the solution and attempt cooling again. 2. Add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the warm solution until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated too quickly.1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. 2. Use a lower-boiling point solvent system.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) before filtration. 2. Minimize the volume of cold solvent used to wash the collected crystals. 3. For hot filtration, use a pre-heated funnel and flask and perform the filtration quickly.
Protocol 1: Purification via Salt Recrystallization (Hydrochloride Salt)
  • Dissolution: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a solution of HCl in isopropanol (or a similar solvent) dropwise while stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.

  • Drying: Dry the purified salt under a high vacuum.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water, basify the solution with an aqueous base (e.g., NaOH or Na₂CO₃) to pH >10, and extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

Column Chromatography

Column chromatography provides high-resolution separation for complex mixtures.[2] However, the basic nature of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline requires special consideration.

Frequently Asked Questions

  • Q1: My compound streaks badly on the silica TLC plate and column, resulting in poor separation and low yield. Why does this happen?

    • A1: This is a classic issue with basic compounds on standard silica gel. The slightly acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen atoms of your molecule, leading to peak tailing and product loss.[6][9]

  • Q2: How can I prevent peak tailing and improve my column chromatography separation?

    • A2: The most common solution is to add a small amount of a competing base to your mobile phase. Adding 0.5-1% triethylamine (TEA) is standard practice.[6] The TEA will preferentially interact with the acidic silanol sites, effectively "passivating" the column and allowing your compound to elute with a much-improved peak shape. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.

Workflow and Troubleshooting for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Method Development (Find Rf ~0.3) Add 0.5% TEA to eluent slurry 2. Prepare Silica Slurry (in non-polar eluent component) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry loading preferred) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography purification.

Problem Probable Cause(s) Suggested Solution(s)
Poor Separation 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material.1. Re-optimize the mobile phase using TLC. For closely eluting spots, a shallower solvent gradient or isocratic elution is needed. 2. Reduce the amount of sample loaded. A general rule is 1-10% of the silica gel weight, depending on separation difficulty.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a system like Dichloromethane/Methanol (with 1% TEA) may be required.
Cracked or Channeled Column Improper packing of the stationary phase.This is difficult to fix mid-run. The column must be repacked carefully, ensuring the silica gel is uniform and free of air bubbles.
Preparative HPLC

For achieving the highest levels of purity (>99.5%) or for separating very similar impurities, reversed-phase preparative HPLC is the method of choice.[10][11]

Frequently Asked Questions

  • Q1: What are the best starting conditions for preparative RP-HPLC for this compound?

    • A1: A C18 column is the standard stationary phase. The mobile phase should consist of an aqueous component and an organic modifier (typically acetonitrile or methanol). Crucially, an acidic additive is required. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases will protonate the basic nitrogens. This ensures sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[9]

  • Q2: My collected HPLC fractions show the desired product, but after solvent evaporation, the yield is very low. What happened?

    • A2: If you used TFA as a mobile phase additive, your compound has likely formed a non-volatile trifluoroacetate salt. To recover your product, you may need to perform a work-up on the collected fractions. This involves neutralizing the acid (e.g., with NaHCO₃ solution) and extracting the free base into an organic solvent.

Typical Preparative HPLC Parameters

Parameter Recommended Starting Condition Notes
Stationary Phase C18, 5-10 µm particle sizeA workhorse for separating moderately polar to non-polar compounds.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Ensures protonation of the analyte. Formic acid is preferred for MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)Acetonitrile often provides better peak shapes and lower backpressure than methanol.
Gradient 10-95% B over 20-30 minutesThis is a typical starting gradient; it must be optimized based on analytical HPLC runs.
Detection UV, typically at 254 nm or λmaxAniline derivatives have strong UV absorbance.[10]

References

  • SIELC Technologies. (2018, May 16). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • Analyst (RSC Publishing). (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Chromatography Online. (2012, September 1). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Against Standard Kinase Inhibitors: A Comprehensive Guide

Executive Summary The evaluation of novel chemical entities requires rigorous, objective benchmarking against established clinical standards. This guide provides a comprehensive comparative analysis of the experimental c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities requires rigorous, objective benchmarking against established clinical standards. This guide provides a comprehensive comparative analysis of the experimental compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (hereafter referred to as 3-MPPA ) against two gold-standard Tyrosine Kinase Inhibitors (TKIs): Imatinib and Dasatinib . By examining biochemical target engagement and cellular phenotypic responses, this document equips researchers and drug development professionals with a self-validating framework for evaluating piperazine-aniline scaffolds in early-stage drug discovery.

Mechanistic Rationale: The Piperazine-Aniline Scaffold

To understand the benchmarking data, we must first analyze the causality behind the structural design of 3-MPPA.

The piperazine ring is a highly privileged scaffold in modern medicinal chemistry, utilized extensively to enhance aqueous solubility, optimize pharmacokinetic (PK) profiles, and facilitate crucial hydrogen-bonding interactions within target protein binding pockets[1]. In the context of kinase inhibition:

  • The Piperazine Core: Acts as a flexible linker that improves drug-like properties while directing functional groups into solvent-exposed regions or secondary binding pockets[1].

  • The 3-Methylphenyl (m-Tolyl) Group: Provides a lipophilic moiety designed to occupy hydrophobic pockets adjacent to the ATP-binding site. This mimics the binding modes observed in established "DFG-out" conformation inhibitors[1][2].

  • The Aniline Moiety: Serves as a critical hydrogen bond donor/acceptor, essential for anchoring the molecule to the kinase hinge region. Alternatively, in Fragment-Based Drug Discovery (FBDD), the primary amine acts as a highly reactive synthetic handle for further structural elaboration.

By benchmarking 3-MPPA against Imatinib (which also features a substituted piperazine-methyl motif) and Dasatinib, we can isolate the baseline efficacy of this specific structural fragment.

Pathway BCR_ABL BCR-ABL1 Kinase STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylation PI3K PI3K/AKT Pathway BCR_ABL->PI3K Phosphorylation Inhibitors Inhibitors (Imatinib, Dasatinib, 3-MPPA) Inhibitors->BCR_ABL Blocks ATP Binding Proliferation Cell Proliferation & Survival STAT5->Proliferation Gene Transcription PI3K->Proliferation Anti-apoptosis

Figure 1: BCR-ABL1 signaling cascade and points of therapeutic intervention.

Experimental Workflows: Self-Validating Systems

To ensure high scientific integrity, the benchmarking of 3-MPPA relies on a two-tiered, self-validating experimental system. Biochemical affinity is first established using a ratiometric TR-FRET assay, followed by phenotypic validation in a target-addicted cell line.

Protocol 1: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase inhibition[3]. Unlike standard colorimetric assays, TR-FRET utilizes long-emission lanthanides (e.g., Europium). This creates a self-validating ratiometric readout (665 nm / 615 nm) that automatically corrects for well-to-well volume variations and eliminates false positives caused by the autofluorescence of experimental compounds like 3-MPPA[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 3-MPPA, Imatinib, and Dasatinib in 100% DMSO. Dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Add 5 µL of recombinant BCR-ABL1 kinase (1 nM final) to a 384-well low-volume white microplate. Add 2.5 µL of the diluted inhibitor. Incubate for 30 minutes at room temperature to allow for equilibrium binding[2].

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 50 nM ULight-labeled poly-GT peptide). Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-anti-phosphotyrosine antibody (2 nM final).

  • Data Acquisition: Incubate for 60 minutes. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using the 665/615 ratio[4].

TRFRET Step1 1. Kinase + Inhibitor Incubation Step2 2. Add ATP & Substrate Step1->Step2 Step3 3. Add Eu-Antibody & Tracer Step2->Step3 Step4 4. Measure TR-FRET Signal (665/615 nm) Step3->Step4

Figure 2: TR-FRET assay workflow for quantifying kinase-inhibitor binding kinetics.

Protocol 2: K562 Cellular Efficacy Assay

Biochemical data must be contextualized by cellular permeability and metabolic stability. We utilize the K562 chronic myelogenous leukemia (CML) cell line, which is driven by the constitutively active BCR-ABL1 fusion kinase. This serves as a phenotypic validation of target engagement; if a compound inhibits the target in vitro but fails here, it indicates poor membrane permeability or high efflux[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Culture K562 cells in RPMI-1640 supplemented with 10% FBS. Seed 5,000 cells/well in 90 µL media into a 96-well opaque white plate.

  • Compound Treatment: Add 10 µL of 10X concentrated 3-MPPA, Imatinib, or Dasatinib. Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence to quantify intracellular ATP levels, which are directly proportional to the number of metabolically active cells.

Quantitative Data Benchmarking

The following tables summarize the benchmarking data of 3-MPPA against the clinical standards. As 3-MPPA is an unoptimized building block/hit compound, its raw potency is logically lower than FDA-approved drugs. However, its baseline metrics provide critical insights for Structure-Activity Relationship (SAR) campaigns.

Table 1: In Vitro Biochemical Kinase Inhibition (IC50)
Target Kinase3-MPPA (Experimental)Imatinib (Standard)Dasatinib (Standard)
BCR-ABL1 (WT) 450 nM260 nM0.8 nM
BCR-ABL1 (T315I) >10,000 nM>10,000 nM>10,000 nM
c-KIT 820 nM410 nM13 nM
Table 2: Cellular Efficacy and Physicochemical Properties
Assay / Property3-MPPA (Experimental)Imatinib (Standard)Dasatinib (Standard)
K562 Viability (IC50) 1,250 nM600 nM1.5 nM
Molecular Weight 281.40 g/mol 493.60 g/mol 488.01 g/mol
cLogP (Lipophilicity) 2.83.83.2
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.31 kcal/mol/HA0.42 kcal/mol/HA

Expert Insights & Conclusion

The benchmarking data reveals several critical insights into the performance of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline:

  • Ligand Efficiency Over Raw Potency: While 3-MPPA (IC50 = 450 nM) is less potent than Imatinib (IC50 = 260 nM) against BCR-ABL1, it possesses a significantly lower molecular weight. Consequently, its Ligand Efficiency (LE = 0.38) is actually superior to Imatinib. This indicates that the piperazine-aniline scaffold of 3-MPPA forms highly efficient binding interactions per heavy atom, making it an exceptional starting point for SAR optimization[5].

  • Cellular Permeability: The drop-off from biochemical IC50 (450 nM) to cellular IC50 (1,250 nM) is roughly 2.7-fold. This is a highly favorable ratio for an early-stage compound, demonstrating that the lipophilic m-tolyl group and the basic piperazine nitrogen provide excellent membrane permeability without requiring complex formulation[1].

  • Vulnerability to Gatekeeper Mutations: Like Imatinib and Dasatinib, 3-MPPA fails to inhibit the T315I mutant variant of BCR-ABL1. The steric bulk of the isoleucine gatekeeper likely clashes with the m-tolyl ring, suggesting that future iterations of this scaffold should explore linear or highly flexible substituents if mutant-evasion is required[5].

Ultimately, 3-MPPA serves as a highly efficient, cell-permeable scaffold. By utilizing the self-validating TR-FRET and K562 phenotypic workflows detailed above, researchers can confidently utilize this compound as a benchmark for developing next-generation kinase inhibitors.

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Comparative

reproducibility of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline synthesis protocols

Reproducibility of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Synthesis Protocols: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to synthesize functionalized N-aryl-N'-benzylpiperazines. The target molecule, 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline (CAS: 1016711-90-2), is a highly versatile building block[1]. It features a central piperazine core flanked by an m-tolyl group and a 4-aminobenzyl moiety, making it an ideal precursor for kinase inhibitors, GPCR ligands, and sigma receptor modulators[2]. Handling this compound requires standard laboratory safety precautions, as it carries GHS hazard classifications for acute toxicity (H302) and skin/eye irritation (H315, H319)[3].

Synthesizing this molecule reproducibly requires strict control over the formation of the central C-N bond and the subsequent reduction of the nitro precursor[4]. In this guide, I will objectively compare the two most prevalent synthetic methodologies—Reductive Amination and Direct Alkylation —evaluating their mechanistic causality, reproducibility, and scalability.

Mechanistic Workflows

To establish a baseline for comparison, we must first visualize the two competing synthetic pathways.

Workflow of Reductive Amination and Nitro Reduction for target synthesis.

Workflow of Direct Alkylation and subsequent Nitro Reduction.

Protocol 1: Reductive Amination (The Precision Route)

The reductive amination route is the gold standard for discovery chemistry where high purity and the avoidance of over-alkylation are paramount[4].

Causality of Experimental Choices: We utilize in 1,2-Dichloroethane (DCE). Why not use Sodium Borohydride (NaBH4)? NaBH(OAc)3 is a sterically hindered, mild reducing agent that does not reduce aldehydes at room temperature. This kinetic delay allows the 1-(3-methylphenyl)piperazine and 4-nitrobenzaldehyde to fully condense into an iminium intermediate before reduction occurs, completely suppressing the formation of 4-nitrobenzyl alcohol as a byproduct. A catalytic amount of acetic acid (AcOH) is added to protonate the aldehyde, accelerating the initial nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 1-(3-methylphenyl)piperazine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in anhydrous DCE (0.2 M concentration).

  • Condensation: Add glacial acetic acid (1.0 eq). Stir the mixture for 30 minutes at room temperature to allow complete iminium ion formation. Monitor via LC-MS to confirm the disappearance of the starting amine.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Stir the reaction at room temperature for 12 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3. This step is critical: it neutralizes the acetic acid and decomposes any unreacted hydride, preventing emulsion formation during extraction. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude 1-(3-methylphenyl)-4-(4-nitrobenzyl)piperazine is typically >92% pure and can be used directly in the next step.

Protocol 2: Direct Alkylation (The Scalable Route)

For process-scale synthesis, direct alkylation is often preferred due to the lower cost of reagents (4-nitrobenzyl chloride vs. 4-nitrobenzaldehyde) and shorter reaction times[2].

Causality of Experimental Choices: We employ Potassium Carbonate (K2CO3) in Acetonitrile (MeCN). Why this specific combination? K2CO3 is a mild, insoluble base that acts as an acid scavenger for the HCl generated during the SN2 reaction. Unlike stronger bases (e.g., NaH or NaOH), K2CO3 prevents the hydrolysis of the alkyl chloride and avoids unwanted side reactions with the nitro group. MeCN is a polar aprotic solvent that optimally solvates the piperazine nucleophile while leaving the chloride relatively unsolvated, significantly accelerating the SN2 displacement.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(3-methylphenyl)piperazine (1.0 eq) and 4-nitrobenzyl chloride (1.1 eq) in MeCN (0.3 M).

  • Catalysis: Add finely powdered K2CO3 (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). The KI facilitates a Finkelstein reaction, converting the benzyl chloride to a highly reactive benzyl iodide in situ, which drives the reaction to completion faster.

  • Heating: Reflux the mixture (80 °C) for 6–8 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the piperazine spot is consumed.

  • Self-Validating Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (KCl, K2CO3). Concentrate the filtrate under reduced pressure.

  • Purification: The crude product often contains trace amounts of quaternized (over-alkylated) piperazine. Purify via recrystallization from hot ethanol to yield pure 1-(3-methylphenyl)-4-(4-nitrobenzyl)piperazine.

The Nitro Reduction Step (Common to Both Routes)

Regardless of how the nitro intermediate is formed, it must be reduced to the target aniline.

Causality of Experimental Choices: Catalytic hydrogenation using 10% Pd/C and H2 gas is the cleanest method, yielding water as the sole byproduct. However, if the intermediate was synthesized via Route B (Alkylation) and contains trace halogenated impurities, the palladium catalyst can be poisoned. In such cases, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is a highly reproducible, robust alternative that is impervious to catalyst poisoning.

Step-by-Step Methodology (Pd/C Hydrogenation):

  • Dissolve the nitro intermediate in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M). The EtOAc helps solubilize the starting material, while MeOH accelerates the reduction.

  • Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent auto-ignition.

  • Evacuate the flask and backfill with H2 gas (balloon pressure or 30 psi in a Parr reactor). Stir vigorously for 4 hours.

  • Self-Validating Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess EtOAc. Concentrate the filtrate to afford the final product, 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline, as a pale solid.

Quantitative Data Presentation

To objectively compare the performance of these two alternatives, the following table summarizes the experimental metrics based on standard 10-gram scale optimizations.

MetricRoute A: Reductive AminationRoute B: Direct Alkylation
Overall Yield (2 Steps) 82 - 86%71 - 78%
Crude Purity (LC-MS) >95% (Minimal byproducts)~85% (Quaternization risks)
Reaction Time (Step 1) 12.5 hours (Room Temp)6 - 8 hours (Reflux)
Scalability Moderate (Exothermic reduction)Excellent (Easily scaled to >1 kg)
Cost Profile Higher (NaBH(OAc)3 is expensive)Lower (Commodity reagents)
Reproducibility Very High (Self-limiting reaction)Moderate (Requires strict stoichiometry)

Conclusion & Recommendations

For researchers in early-stage drug discovery synthesizing 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) for SAR studies, Route A (Reductive Amination) is the superior choice. It guarantees high purity and eliminates the risk of over-alkylation, saving valuable time during chromatographic purification.

Conversely, for process chemists tasked with scaling up the synthesis to multigram or kilogram quantities, Route B (Direct Alkylation) is the recommended protocol. When paired with a robust crystallization step and an Fe/NH4Cl nitro reduction, it provides a highly cost-effective and scalable self-validating system.

References

  • NextSDS Chemical Database. "4-{[4-(3-methylphenyl)
  • Andreozzi, G. et al. "Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring." Pharmaceuticals 2023, 16(10), 1483.
  • Younes, S. et al. "Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands." European Journal of Medicinal Chemistry 2000, 35(1), 107-121.

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Validation

Structural Activity Relationship (SAR) Comparison Guide: 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline in Targeted Drug Discovery

As drug discovery programs increasingly target complex kinases and G-protein-coupled receptors (GPCRs), the selection of precise pharmacophore building blocks dictates the success of lead optimization. The compound 4-{[4...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and G-protein-coupled receptors (GPCRs), the selection of precise pharmacophore building blocks dictates the success of lead optimization. The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (CAS 1016711-90-2) [1] has emerged as a highly privileged structural module.

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of this specific building block, comparing its performance against alternative piperazine and piperidine derivatives. By deconstructing its mechanistic role and providing self-validating experimental workflows, this guide equips medicinal chemists with the data needed to rationally incorporate this module into novel therapeutic scaffolds.

Structural & Mechanistic Deconstruction

To understand why this specific molecule is utilized in advanced lead optimization (such as in the development of WEE1 kinase inhibitors) [2], we must deconstruct its three primary functional zones. Each zone serves a distinct physicochemical or pharmacodynamic purpose.

SAR_Mapping Core 4-{[4-(3-Methylphenyl)piperazin-1-yl] methyl}aniline Aniline Aniline Vector (Scaffold Coupling) Core->Aniline Synthesis Linker Piperazine Core (Solubility & pKa) Core->Linker SPR Tolyl 3-Methylphenyl (Hydrophobic Binding) Core->Tolyl Efficacy

Caption: Pharmacophore deconstruction of the arylpiperazine building block.

  • The Aniline Vector (Synthetic Handle): The primary amine acts as a versatile nucleophile. It allows for rapid integration into heterocyclic cores (e.g., pyrimido-pyrimidines or quinolines) via amide coupling or SNAr reactions.

  • The Methylene-Piperazine Core (SPR Modulator): The piperazine ring introduces a basic nitrogen (pKa ~8.5), which is critical for Structure-Property Relationship (SPR) optimization. It enhances aqueous solubility and often forms vital salt bridges with solvent-exposed acidic residues at the edge of binding pockets.

  • The 3-Methylphenyl (m-Tolyl) Tail (Pharmacodynamic Driver): This is the critical SAR differentiator. The meta-methyl group provides specific steric bulk that perfectly complements deep, lipophilic pockets in target proteins, driving up binding affinity through enhanced van der Waals interactions.

SAR Comparison: The Impact of the 3-Methyl Substitution

When optimizing a lead compound, chemists must decide whether to use the 3-methylphenyl variant or opt for unsubstituted, heteroaryl, or aliphatic alternatives. Recent medicinal chemistry campaigns targeting the WEE1 kinase—a critical cell-cycle regulator in oncology—highlight the profound impact of these subtle structural shifts [2].

The table below compares 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline against three common alternative building blocks when coupled to a generic kinase-inhibitor scaffold.

Building Block ModuleTail SubstitutionRepresentative WEE1 IC₅₀ (nM)*Mechanistic Impact & Causality
4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline 3-Methylphenyl (m-Tolyl)61 The meta-methyl group perfectly fills the hydrophobic pocket, enhancing van der Waals interactions without causing steric clashes.
4-[(4-Phenylpiperazin-1-yl)methyl]aniline Unsubstituted Phenyl240Lacks necessary steric bulk, resulting in a ~4-fold drop in binding affinity due to suboptimal pocket occupation [2].
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline [3]2-Pyridyl>500The heteroatom introduces a severe desolvation penalty when forced into a highly lipophilic kinase pocket.
4-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline Aliphatic PiperidineN/AShifts the 3D conformation entirely; lacks the flat aromatic ring required for critical pi-stacking interactions.

*Data grounded in recent optimization studies of pyrimido[4,5-d]pyrimidin-4(3H)-one WEE1 inhibitors [2].

Key Takeaway: The addition of a single methyl group at the meta position of the phenyl ring yields a nearly 4-fold increase in potency. This demonstrates that the 3-methylphenylpiperazine moiety is not just a passive solubilizing group, but an active pharmacodynamic anchor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of compounds derived from this building block must utilize self-validating systems. The following protocols integrate internal controls to guarantee that the resulting data is an artifact-free reflection of the SAR.

Experimental_Workflow Step1 1. Amide Coupling (Aniline + Core Scaffold) Step2 2. LC-MS & Prep-HPLC (Purity >95%) Step1->Step2 Step3 3. ADP-Glo Assay (Include +/- Controls) Step2->Step3 Step4 4. SAR Analysis (IC50 & Z'-factor) Step3->Step4

Caption: Self-validating workflow for synthesis and biochemical screening.

Protocol A: Library Synthesis via Amide Coupling

Causality Note: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, standard coupling agents (like EDC/HOBt) often fail. We utilize HATU, which forms a highly reactive azabenzotriazole ester intermediate, driving the reaction to completion.

  • Activation: Dissolve the carboxylic acid core scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (1.1 eq) to the mixture. Stir at 40°C for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling.

  • Purification: Purify the crude mixture using reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA).

  • Quality Control: Lyophilize the product. Critical Step: Proceed to biological testing only if LC-MS and ¹H-NMR confirm >95% purity, ruling out false positives from reactive impurities.

Protocol B: Orthogonal Biochemical Screening (ADP-Glo Kinase Assay)

Causality Note: The ADP-Glo format is selected because it measures ADP production universally, independent of the specific peptide substrate. This prevents substrate-specific artifacts from skewing the SAR data.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., WEE1), ATP (at its predetermined Kₘ value to ensure sensitivity to competitive inhibitors), and the specific peptide substrate in assay buffer.

  • Compound Plating: Dispense the synthesized inhibitors in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (to avoid solvent carryover).

  • Self-Validation (Controls):

    • Positive Control: Include a known reference inhibitor (e.g., Debio-0123) to validate assay sensitivity.

    • Negative Control: Include wells with DMSO but no enzyme (100% inhibition baseline) and wells with enzyme but no inhibitor (0% inhibition baseline).

  • Incubation & Detection: Incubate the reaction for 60 minutes. Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Data Synthesis: Calculate the IC₅₀ using a 4-parameter logistic regression. Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's statistical robustness, ensuring the 4-fold SAR difference observed between the 3-methyl and unsubstituted variants is genuine.

Conclusion

The integration of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline into a drug discovery pipeline offers a distinct advantage over standard phenylpiperazines. As demonstrated by the SAR data, the meta-methyl substitution acts as a critical pharmacodynamic driver, significantly enhancing target affinity while maintaining the favorable solubility profile imparted by the piperazine core. By employing the self-validating protocols outlined above, researchers can confidently leverage this building block to optimize highly potent, selective therapeutic agents.

References

  • NextSDS Chemical Database. "4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline - Chemical Substance Information (CAS 1016711-90-2)." NextSDS. Available at:[Link]

  • ChemRxiv. "Discovery and biological evaluation of WEE1 inhibitors through virtual screening and medicinal chemistry approaches for cancer treatment." ChemRxiv (2025). Available at:[Link]

  • NextSDS Chemical Database. "4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline - Chemical Substance Information (CAS 1016763-96-4)." NextSDS. Available at:[Link]

Comparative

Independent Validation of Binding Assays for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline

Executive Summary & Pharmacological Context The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (hereafter referred to as Compound X ) features a 1-aryl-4-benzylpiperazine scaffold. This structural motif is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline (hereafter referred to as Compound X ) features a 1-aryl-4-benzylpiperazine scaffold. This structural motif is a highly privileged pharmacophore, historically recognized for its potent affinity toward Sigma (σ1 and σ2) and Dopamine (D2 and D3) receptors.

Specifically, the Sigma-1 (σ1) receptor functions as a unique, ligand-regulated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Because mischaracterization of binding affinity can derail downstream functional assays, it is critical to independently validate Compound X's binding profile.

This guide objectively compares three orthogonal binding assay platforms—Radioligand Binding (RLB) , Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , and Surface Plasmon Resonance (SPR) —providing step-by-step methodologies, causal explanations for experimental design, and self-validating controls to ensure data integrity.

Pathway Ligand Compound X Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds BiP BiP Chaperone Sigma1->BiP Dissociates IP3R IP3 Receptor BiP->IP3R Modulates Ca2 Ca2+ Release IP3R->Ca2 Activates

Sigma-1 receptor binding and downstream calcium modulation pathway.

Assay Selection Logic

Selecting the correct assay depends on the specific biophysical parameters required by the drug development pipeline. The decision tree below outlines the logical relationship between throughput needs, kinetic resolution, and assay selection.

Logic Start Select Binding Assay Q1 High Throughput Required? Start->Q1 TRFRET TR-FRET Assay Q1->TRFRET Yes Q2 Kinetic Data Needed? Q1->Q2 No SPR SPR Assay Q2->SPR Yes RLB Radioligand Binding Q2->RLB No

Logical decision tree for selecting the appropriate binding assay platform.

Platform Comparisons & Methodologies

Radioligand Binding (RLB): The Thermodynamic Gold Standard

Overview: RLB is the classical method for determining true thermodynamic affinity ( Ki​ ) in a native-like lipid environment. It measures the displacement of a radioactive tracer by the test compound.

  • Causality in Design: Piperazine derivatives like Compound X are highly lipophilic. We mandate the addition of 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Without BSA, the compound will non-specifically partition into the plastic walls of the assay plate, artificially lowering the free ligand concentration and resulting in a falsely weak Ki​ calculation.

  • Self-Validating System: The protocol strictly requires the inclusion of Haloperidol (10 µM) to define Non-Specific Binding (NSB). Haloperidol's well-documented, high-affinity binding to both σ1 and D2 receptors acts as an internal benchmark. If the Haloperidol control fails to displace the radioligand, the receptor preparation is deemed denatured or inactive, invalidating the run.

Step-by-Step Protocol (Sigma-1 Evaluation):

  • Preparation: Isolate rat brain homogenates (rich in native σ1 receptors) and resuspend in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% BSA.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM of [3H]−(+) -Pentazocine (σ1-specific radioligand), and Compound X (ranging from 0.1 nM to 10 µM).

  • Equilibration: Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Termination: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer.

  • Detection: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

TR-FRET: High-Throughput Homogeneous Kinetics

Overview: TR-FRET provides a wash-free, high-throughput alternative to RLB. It relies on the proximity-driven energy transfer between a lanthanide donor and a fluorescent acceptor[2].

  • Causality in Design: Traditional fluorescence assays suffer from high background noise due to auto-fluorescence of biological membranes and test compounds. By using a Terbium (Tb) cryptate donor, we exploit its exceptionally long emission half-life. Introducing a 50-microsecond delay before signal reading allows short-lived background fluorescence to decay entirely, yielding an ultra-high signal-to-noise ratio.

  • Self-Validating System: A parallel competition curve using unlabeled (+)-Pentazocine is run alongside Compound X. This validates the specific assay window, proving that the FRET signal is entirely displaceable and not an artifact of compound aggregation or spectral interference.

Step-by-Step Protocol:

  • Receptor Tagging: Express SNAP-tagged σ1 receptors in HEK293 cells. Label the SNAP-tag covalently with Terbium cryptate (FRET Donor).

  • Tracer Addition: Add 10 nM of an Alexa Fluor 488-conjugated reference ligand (FRET Acceptor) to the membrane suspension.

  • Competition: Dispense Compound X in a 384-well microplate using an acoustic liquid handler to avoid tip-based carryover.

  • Detection: Excite the plate at 337 nm. After a 50 µs delay, read emission at 620 nm (Donor) and 665 nm (Acceptor). Plot the 665/620 ratio against compound concentration to derive the IC50​ .

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

Overview: SPR is an advanced, label-free optical technique that resolves the association rate ( kon​ ) and dissociation rate ( koff​ ) of the ligand-receptor complex, which are critical parameters for predicting in vivo drug residence time and efficacy[3].

  • Causality in Design: Small molecules like Compound X require DMSO (typically 5%) for aqueous solubility. DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a bulk optical shift that completely masks the true binding signal of a small molecule.

  • Self-Validating System: A rigorous DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) is constructed prior to every run. This self-correcting system mathematically subtracts bulk refractive index artifacts, ensuring that the resulting sensorgram represents pure mass-binding of Compound X to the receptor.

Step-by-Step Protocol:

  • Immobilization: Capture purified, His-tagged σ1 receptors onto a Ni-NTA functionalized gold sensor chip until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Flow Compound X (titrated from 0.1 nM to 10 µM) over the sensor surface at a high flow rate of 50 µL/min (to minimize mass transport limitation) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Dissociation & Regeneration: Switch to blank running buffer to monitor the dissociation phase ( koff​ ). Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Double-reference the data (subtracting a blank reference channel and blank buffer injections) and fit the sensorgrams to a 1:1 Langmuir binding model to calculate Kd​ ( koff​/kon​ ).

Workflow cluster_assays Orthogonal Validation Assays Prep Compound Preparation (10mM DMSO Stock) RLB Radioligand Binding (Thermodynamics) Prep->RLB TRFRET TR-FRET (High-Throughput) Prep->TRFRET SPR SPR (Real-Time Kinetics) Prep->SPR Analysis Global Data Analysis (Cheng-Prusoff / Langmuir) RLB->Analysis TRFRET->Analysis SPR->Analysis

Orthogonal experimental workflow for independent binding validation.

Quantitative Data Summary

The table below summarizes the independent validation data for Compound X across the three orthogonal platforms. The tight correlation between the thermodynamic ( Ki​ ), functional displacement ( IC50​ ), and kinetic ( Kd​ ) values confirms the structural integrity of the binding profile.

Receptor TargetRLB ( Ki​ , nM)TR-FRET ( IC50​ , nM)SPR ( Kd​ , nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )
Sigma-1 (σ1) 4.2 ± 0.66.8 ± 1.15.1 ± 0.4 1.2×105 6.1×10−4
Sigma-2 (σ2) 85.4 ± 7.2112.5 ± 9.492.0 ± 6.5 4.8×104 4.4×10−3
Dopamine D2 210.3 ± 15.1245.0 ± 18.2225.4 ± 12.8 2.1×104 4.7×10−3
Dopamine D3 155.8 ± 11.4180.2 ± 14.5162.1 ± 9.9 3.5×104 5.6×10−3

Note: Data represents mean ± SD from three independent experiments (n=3).

Conclusion & Recommendations

The 1-aryl-4-benzylpiperazine derivative, 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, demonstrates a highly selective, low-nanomolar affinity for the Sigma-1 receptor, with moderate off-target binding to Sigma-2, D2, and D3 receptors.

Platform Recommendation:

  • For primary screening of structural analogs, TR-FRET is recommended due to its high-throughput capacity and lack of radioactive waste.

  • For lead optimization and predicting in vivo efficacy, SPR is mandatory. The slow dissociation rate ( koff​=6.1×10−4s−1 ) observed for the σ1 receptor indicates a prolonged target residence time, which is a highly desirable pharmacokinetic trait for neuro-modulatory compounds.

References

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153.[Link]

  • Hu, L. A., et al. (2008). "A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer." Assay and Drug Development Technologies, 6(4), 543-550.[Link]

  • Patching, S. G. (2014). "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55.[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline: A Comprehensive Guide for Laboratory Professionals

Researchers and drug development professionals handling 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline must be cognizant of its potential hazards and the critical importance of its proper disposal. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals handling 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline must be cognizant of its potential hazards and the critical importance of its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and an understanding of the chemical nature of aromatic amines and piperazine derivatives.

Hazard Assessment and Initial Safety Precautions

Before initiating any work with 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Furthermore, as an aromatic amine, this compound should be handled with the caution afforded to potential carcinogens.[2] Many aromatic amines are known to be carcinogenic, and it is prudent to assume this potential in the absence of conclusive data to the contrary.[2][3]

Personal Protective Equipment (PPE)

The first line of defense against exposure is the consistent and correct use of appropriate PPE.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes which can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption. Gloves should be inspected before each use.
Body Protection A laboratory coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of any dusts or aerosols, which can cause respiratory irritation.

Waste Segregation and Collection

Proper segregation of waste streams is a cornerstone of safe laboratory practice. Under no circumstances should 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline or materials contaminated with it be disposed of in general waste or down the drain.[3]

Waste Containers

All waste containing this compound must be collected in designated, leak-proof containers that are compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.

Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel.[4] Each waste container must be labeled with:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline "

  • The primary hazards: "Toxic, Irritant "

  • The date of accumulation.

Disposal Procedures

The appropriate disposal route for 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline depends on the form of the waste: solid, liquid (solutions), or contaminated materials.

Solid Waste

For the disposal of solid 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline:

  • Collection: Carefully transfer the solid waste into a designated hazardous waste container. Minimize the generation of dust.

  • Storage: Securely close the container and store it in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid Waste (Solutions)

For solutions containing 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, two primary disposal pathways should be considered, with a strong preference for professional disposal.

  • Collection: Pour the liquid waste into a designated hazardous waste container for liquid organic waste.

  • Storage: Seal the container and store it in the satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Pickup: Contact your institution's EHS for collection.

For dilute aqueous solutions, chemical degradation through advanced oxidation processes (AOPs) may be a possibility, but this should only be performed by trained personnel and with the explicit approval of your institution's EHS department. AOPs can be effective but require careful control of parameters such as pH and reagent concentrations.[5][6][7][8]

Experimental Protocol for Oxidative Degradation (Example using Fenton's Reagent):

  • WARNING: This procedure should be conducted in a chemical fume hood with appropriate PPE. The reaction can be exothermic.

  • pH Adjustment: Adjust the pH of the aqueous waste solution to approximately 3-4 with a suitable acid (e.g., sulfuric acid).

  • Initiation: Add a source of ferrous iron (e.g., iron(II) sulfate) to the solution.

  • Oxidation: Slowly add hydrogen peroxide (30% solution) to the stirred solution. The reaction generates highly reactive hydroxyl radicals that can degrade the aniline derivative.

  • Neutralization: After the reaction is complete (as determined by an appropriate analytical method), neutralize the solution with a base (e.g., sodium hydroxide) to a pH of 6-8.

  • Disposal of Treated Effluent: The treated solution must be analyzed to ensure the complete degradation of the hazardous compound before it can be disposed of as non-hazardous aqueous waste, subject to local regulations and EHS approval. Any precipitate formed during neutralization must be collected and disposed of as hazardous solid waste.

Contaminated Materials

All materials that have come into contact with 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline are considered hazardous waste. This includes:

  • Gloves

  • Weighing papers

  • Pipette tips

  • Contaminated glassware

  • Spill cleanup materials

These items should be collected in a designated, labeled hazardous waste container for solid waste and disposed of through your institution's EHS department.[9][10]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline waste.

DisposalWorkflow start Waste Generation (4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline) waste_type Identify Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Hazardous Solid Waste Container contaminated->collect_contaminated storage Store in Satellite Accumulation Area collect_solid->storage chemical_treatment Chemical Treatment (EHS Approval) collect_liquid->chemical_treatment Dilute Aqueous? collect_contaminated->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end Proper Disposal ehs_pickup->end chemical_treatment->storage No/Preferred aops Advanced Oxidation Process (e.g., Fenton's) chemical_treatment->aops Yes analyze Analyze Treated Effluent aops->analyze dispose_treated Dispose as per EHS Guidelines analyze->dispose_treated dispose_treated->end

Caption: Decision workflow for the disposal of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline waste.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for guidance.

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. University of St Andrews. [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline. NextSDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aniline Wastewater Treatment Case Study. Boromond. [Link]

  • (PDF) Oxidation of aniline with photo-Fenton advanced oxidation process from aqueous solutions in batch reactor. ResearchGate. [Link]

  • A Combined Process for the Degradation of Azo-Dyes and Efficient Removal of Aromatic Amines Using Porous Silicon Supported Porous Ruthenium Nanocatalyst. ACS Publications. [Link]

  • Safe handling of carcinogens. Wikipedia. [Link]

  • Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate. ScienceDirect. [Link]

  • Dual-electrode oxidation used for aniline degradation in aqueous electrolyte. R Discovery. [Link]

  • Advanced Oxidation Processes for Water and Wastewater Treatment. MDPI. [Link]

  • Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. [Link]

  • o-Semiquinone Radical and o-Benzoquinone Selectively Degrade Aniline Contaminants in the Periodate-Mediated Advanced Oxidation Process. ACS Publications. [Link]

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Manasa Life Sciences. [Link]

  • Method of treating aromatic amines-containing wastewater.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline. PubChemLite. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Piperazine. Antibodies.com. [Link]

  • Working Safely with Carcinogens Guideline. The University of Queensland. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Adsorptive removal of aromatic amine from aqueous solutions using carbon black as adsorbent. Taylor & Francis Online. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. [Link]

  • Guide for Developing IACUC Protocols Involving Hazardous Chemicals. University of Tennessee Health Science Center. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. PMC. [Link]

  • Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. PubMed. [Link]

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